Nicotinamide, N-(2-pyridyl)-
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-pyridin-2-ylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c15-11(9-4-3-6-12-8-9)14-10-5-1-2-7-13-10/h1-8H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNPXKRALPFXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157125 | |
| Record name | Nicotinamide, N-(2-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60157125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13160-07-1 | |
| Record name | N-2-Pyridinyl-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13160-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotinamide, N-(2-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013160071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinamide, N-(2-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60157125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
High-Yield Synthesis of N-(2-Pyridyl)nicotinamide: A Precision Protocol
Executive Summary
This technical guide details the synthesis of N-(2-pyridyl)nicotinamide , a critical bis-heterocyclic scaffold used frequently in medicinal chemistry as a precursor for kinase inhibitors and as a bidentate ligand in coordination chemistry.[1]
The synthesis presents a specific challenge: the regioselectivity of 2-aminopyridine .[1] The exocyclic amino group is the desired nucleophile, but its nucleophilicity is diminished by resonance delocalization into the pyridine ring. Furthermore, the ring nitrogen (N1) remains a competitive nucleophile, potentially leading to ring nitrogen acylation or formation of unstable intermediates.
This guide presents two field-proven routes:
-
The Acid Chloride Method (Standard): High-throughput, scalable, utilizing thionyl chloride activation.
-
The Direct Coupling Method (Modern): Milder conditions utilizing EDC/HATU, ideal for small-scale library generation.
Retrosynthetic Analysis & Strategic Logic
The most efficient disconnection relies on the formation of the amide bond between the electron-deficient nicotinic acid fragment and the electron-poor 2-aminopyridine.[1]
Visualization: Retrosynthetic Disconnection
Figure 1: Retrosynthetic breakdown showing the activation of nicotinic acid to overcome the poor nucleophilicity of 2-aminopyridine.
Method A: The Acid Chloride Route (Authoritative Protocol)
This is the preferred method for scale-up (>1g) due to the low cost of reagents and high conversion rates.[1]
Reaction Scheme
Nicotinic Acid + SOCl₂ → Nicotinoyl Chloride HCl Nicotinoyl Chloride + 2-Aminopyridine (+ Base) → N-(2-Pyridyl)nicotinamide [1]
Detailed Protocol
Step 1: Activation (Preparation of Nicotinoyl Chloride)
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a CaCl₂ drying tube (or N₂ line).
-
Reagents: Charge the flask with Nicotinic acid (1.23 g, 10 mmol).
-
Solvent/Reagent: Add Thionyl Chloride (SOCl₂) (5.0 mL, ~70 mmol) carefully. Note: SOCl₂ acts as both reagent and solvent.
-
Reaction: Heat to reflux (75–80 °C) for 2–3 hours. The suspension should become a clear yellow solution, indicating conversion to the acid chloride.
-
Workup: Evaporate excess SOCl₂ under reduced pressure (rotary evaporator) to yield Nicotinoyl chloride hydrochloride as a pale yellow crystalline solid.
-
Critical: Perform this step thoroughly to remove acidic fumes that will quench the amine in the next step.
-
Step 2: Amidation (Coupling) [2]
-
Solvation: Dissolve the crude acid chloride residue in anhydrous Dichloromethane (DCM) (15 mL) under nitrogen.
-
Nucleophile Prep: In a separate vessel, dissolve 2-Aminopyridine (0.94 g, 10 mmol) and dry Pyridine (2.5 mL, ~30 mmol) in DCM (15 mL).
-
Why Pyridine? It acts as a solvent and an acid scavenger (HCl sponge) without competing significantly for the acyl chloride due to steric hindrance compared to the primary amine.
-
-
Addition: Cool the acid chloride solution to 0 °C. Add the amine/pyridine solution dropwise over 15 minutes.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours.
-
Quench: Pour the mixture into ice-cold water (50 mL).
-
Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with saturated NaHCO₃ (to remove unreacted acid) and Brine.
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Mechanism of Action
The reaction relies on the in situ generation of a highly electrophilic acyl chloride to overcome the resonance-deactivated nucleophile.
Figure 2: Mechanistic pathway. The base is essential to neutralize the HCl byproduct, driving the equilibrium forward.
Method B: Direct Coupling (EDC/HOBt)
This method avoids moisture-sensitive acid chlorides and is preferred for library synthesis or when functional groups sensitive to SOCl₂ are present.[1]
Protocol
-
Dissolution: Dissolve Nicotinic acid (5 mmol) in dry DMF (10 mL) at 0 °C.
-
Activation: Add HOBt (5.5 mmol) and EDC·HCl (5.5 mmol). Stir for 30 minutes at 0 °C to form the active ester.
-
Coupling: Add 2-Aminopyridine (5 mmol) and Triethylamine (Et₃N) (10 mmol).
-
Reaction: Stir at room temperature for 12 hours, then heat to 40 °C for 1 hour to ensure completion.
-
Workup: Dilute with water (50 mL) to precipitate the product. Filter the solid, wash with water, and recrystallize from ethanol.[2]
Comparative Analysis
| Feature | Method A: Acid Chloride | Method B: EDC/HOBt |
| Yield | High (75–85%) | Moderate (60–75%) |
| Reagent Cost | Low (SOCl₂ is cheap) | High (Peptide coupling agents) |
| Moisture Sensitivity | High (Requires dry solvents) | Moderate |
| Purification | Extraction/Recrystallization | Precipitation/Column |
| Scalability | Excellent (>100g) | Poor (Cost prohibitive) |
Characterization & Quality Control
To validate the synthesis, compare your isolated product against these standard metrics.
-
Physical State: White to pale yellow crystalline powder.
-
Melting Point: 139–142 °C [1].[3]
-
Solubility: Soluble in DMSO, Methanol, DMF; sparingly soluble in water.
Expected ¹H NMR (DMSO-d₆, 400 MHz)
Diagnostic peaks to look for:
-
Amide NH: Singlet, broad, typically downfield around 11.0–11.5 ppm .
-
Nicotinoyl Ring:
-
2-Pyridyl Ring:
-
H6' (doublet): ~8.4 ppm.
-
H3' (doublet): ~8.2 ppm.
-
H4', H5' (multiplets): 7.1–7.9 ppm region.
-
Troubleshooting & Optimization
Issue: Low Yield / Incomplete Reaction
-
Cause: The nucleophilicity of 2-aminopyridine is low.[1]
-
Solution: Ensure the acid chloride is fully formed (clear solution in step 1). Use a stronger base catalyst like DMAP (4-dimethylaminopyridine) in catalytic amounts (5 mol%) during the coupling step to transfer the acyl group more effectively.
Issue: Regioselectivity (Ring Acylation)
-
Cause: Attack by the ring nitrogen (N1) instead of the exocyclic amine.
-
Solution: This is thermodynamically less stable. Heating the reaction (reflux in solvent) often promotes the rearrangement of the kinetic N1-acyl product to the thermodynamic exocyclic amide product.
References
-
ChemicalBook. (n.d.). N-(2-Pyridyl)nicotinamide Properties. Retrieved from
-
Babbar, R., et al. (2013).[5] Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 5(4), 147-152.[4] (Protocol adapted from analogous 4-aminopyridine synthesis).[1]
-
Gorczynski, A., et al. (2016). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. MDPI Pharmaceutics. (General EDC/HOBt coupling protocols for nicotinamides).
-
PubChem. (2023). Nicotinamide (General Chemistry & Toxicity). National Library of Medicine.
Sources
Technical Whitepaper: N-(2-Pyridyl)nicotinamide
Structural Dynamics, Synthesis, and Pharmacophore Utility[1][2]
Abstract
This technical guide provides a comprehensive analysis of N-(2-pyridyl)nicotinamide (CAS: 13160-07-1), a bis-heterocyclic amide scaffold critical in coordination chemistry and medicinal agent design.[1][2] Unlike its isomers, the 2-pyridyl derivative exhibits unique conformational locking due to intramolecular hydrogen bonding, influencing its ligand behavior and bioavailability.[1] This document details the optimized synthetic protocols, crystallographic properties, and supramolecular motifs that define its utility as a pharmacophore and bidentate ligand.[1]
Molecular Architecture & Physicochemical Profile[3]
N-(2-pyridyl)nicotinamide functions as a structural hybrid of two pyridine rings linked by an amide bridge.[1][2] Its physicochemical behavior is dominated by the specific connectivity of the amide nitrogen to the 2-position of the pyridine ring, creating a distinct electronic and steric environment compared to the 3- and 4-pyridyl isomers.[1][2]
1.1 Core Identification Data
| Property | Specification |
| IUPAC Name | N-(Pyridin-2-yl)pyridine-3-carboxamide |
| Common Name | N-(2-Pyridyl)nicotinamide; 2-Pyridylnicotinamide |
| CAS Registry Number | 13160-07-1 |
| Molecular Formula | C₁₁H₉N₃O |
| Molecular Weight | 199.21 g/mol |
| Melting Point | 139–142 °C |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
1.2 Conformational Analysis: The "Locked" State
A critical feature of N-(2-pyridyl)nicotinamide is its tendency to adopt a planar conformation facilitated by an intramolecular hydrogen bond.[1][2] The amide proton (N-H) forms a hydrogen bond with the nitrogen of the 2-pyridyl ring (N_py).[1] This interaction "locks" the molecule into a syn-planar conformation, reducing entropic penalty during ligand binding events.[1][2]
-
Syn-Planar (Locked): N-H···N(py) interaction (Energy minimum).[1]
-
Anti-Planar (Twisted): Steric repulsion between the amide oxygen and the pyridine lone pair.[1]
[1]
Synthetic Routes & Optimization
The synthesis of N-(2-pyridyl)nicotinamide requires careful control of basicity.[1][2] The 2-aminopyridine nucleophile is less reactive than aliphatic amines due to resonance delocalization of the lone pair into the pyridine ring.[1][2] Therefore, activation of the nicotinic acid is mandatory.
2.1 The Acid Chloride Method (Standard Protocol)
This pathway offers the highest atom economy and yield for gram-scale synthesis.[1][2] It involves the in situ generation of nicotinoyl chloride followed by nucleophilic acyl substitution.
Reaction Scheme:
-
Activation: Nicotinic acid + Thionyl Chloride (SOCl₂) → Nicotinoyl Chloride HCl.[1]
-
Coupling: Nicotinoyl Chloride + 2-Aminopyridine + Base (Pyridine/Et₃N) → Product.[1][2]
2.2 Critical Process Parameters (CPPs)
-
Moisture Control: The intermediate nicotinoyl chloride is highly hygroscopic. All glassware must be flame-dried, and the reaction performed under N₂ or Ar atmosphere.[1][2]
-
Temperature: The coupling step is exothermic. Addition must be performed at 0°C to prevent the formation of di-acylated byproducts.[1][2]
-
Base Selection: Pyridine is preferred over Triethylamine (TEA) as the solvent/base because it solubilizes the intermediate salt effectively.[1]
Experimental Protocols
Protocol A: Synthesis of N-(2-Pyridyl)nicotinamide[1][2][4]
Reagents:
-
Nicotinic acid (1.23 g, 10 mmol)[1]
-
Thionyl chloride (5.0 mL, excess)[1]
-
Anhydrous Pyridine (10 mL)
-
Dichloromethane (DCM)[1]
Step-by-Step Methodology:
-
Activation: In a 50 mL round-bottom flask equipped with a reflux condenser and drying tube, suspend nicotinic acid in thionyl chloride.
-
Reflux: Heat the mixture to reflux (79°C) for 2 hours until gas evolution (SO₂, HCl) ceases and the solution becomes clear.
-
Evaporation: Remove excess thionyl chloride under reduced pressure (rotary evaporator) to yield the crude nicotinoyl chloride hydrochloride as a yellow solid.[1] Do not expose to air for long periods.[1]
-
Solubilization: Dissolve the crude acid chloride in 10 mL anhydrous DCM.
-
Coupling: In a separate flask, dissolve 2-aminopyridine in 10 mL anhydrous pyridine. Cool this solution to 0°C in an ice bath.
-
Addition: Dropwise add the nicotinoyl chloride solution to the amine solution over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (EtOAc:Hexane 1:1).
-
Workup: Pour the reaction mixture into 100 mL ice water. Extract with DCM (3 x 30 mL). Wash the organic layer with sat. NaHCO₃ (to remove acid) and brine.[1]
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from Ethanol/Water (9:1) to obtain white needles.[1]
Validation Criteria:
-
Melting Point: 139–141°C.
-
¹H NMR (DMSO-d₆): Distinct doublet at δ ~8.4 ppm (pyridine alpha-proton) and broad singlet at δ ~10.5 ppm (amide NH).[1][2]
Crystal Engineering & Supramolecular Motifs
In the solid state, N-(2-pyridyl)nicotinamide exhibits robust supramolecular synthons utilized in crystal engineering.[1][2]
4.1 The Amide-Pyridine Synthon
The molecule does not typically form simple amide-amide dimers (R₂²(8)) due to the competing basicity of the pyridine rings.[1][2] Instead, it forms C(4) chains or supramolecular ribbons .[1]
-
Primary Interaction: Intermolecular N-H···N(py) hydrogen bonds.[1][5]
-
Secondary Interaction: π-π stacking between the electron-deficient nicotinyl ring and the electron-rich aminopyridyl ring of adjacent molecules.[1][2]
4.2 Coordination Chemistry Utility
As a ligand, the molecule is versatile:
-
Monodentate: Binds via the sterically accessible pyridine nitrogen (nicotinyl side).
-
Bridging: Connects two metal centers (M1-N_py...N_py-M2).[1][2][6]
-
Chelating (Anionic): Upon deprotonation of the amide nitrogen, it acts as a monoanionic N,N-bidentate ligand, forming a 4-membered chelate ring (rare) or bridging in a dimeric paddlewheel structure.[1]
Biological Relevance & Pharmacophore Status[9]
While N-(2-pyridyl)nicotinamide is often an intermediate, its structural motif is embedded in numerous kinase inhibitors and anti-inflammatory agents.[1][2]
-
Kinase Inhibition: The "hinge region" of ATP-binding pockets in kinases often recognizes the donor-acceptor motif (N-H...N) present in the aminopyridine segment.[1][2]
-
Metal Scavenging: Its ability to chelate Cu(II) and Zn(II) makes it a relevant scaffold for metallodrug design, potentially modulating metal homeostasis in neurodegenerative pathways.[1]
References
-
Synthesis & Properties: ChemicalBook. "N-(2-Pyridyl)nicotinamide Properties and Synthesis." CAS 13160-07-1.[1][2]
-
Crystal Structure Motifs: Aakeröy, C. B., et al. "Crystal engineering of co-crystals of nicotinamide."[1] CrystEngComm, 2005.[1] (Contextual grounding on amide-pyridine synthons).
-
Coordination Chemistry: Kumar, D. K., et al. "Coordination polymers of pyridylnicotinamides."[1] Acta Crystallographica Section E, 2012.[1][7] (Cross-reference to isomeric behavior).
-
General Amide Synthesis Protocols: BenchChem. "Protocols for the Synthesis of Nicotinamide Derivatives."
(Note: Specific crystallographic data for the 2-isomer is derived from general structural trends of the pyridyl-nicotinamide class found in the Cambridge Structural Database).
Sources
- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. mdpi.com [mdpi.com]
- 4. N-(2-Pyridyl)nicotinamide | 13160-07-1 [chemicalbook.com]
- 5. Poly[[(μ3-adamantane-1,3-diacetato)[μ-N-(pyridin-3-yl)isonicotinamide]nickel(II)] monohydrate], a layered coordination polymer with triangular (3,6) topology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Pyridylnicotinamide - Wikipedia [en.wikipedia.org]
"discovery and history of N-(2-pyridyl)nicotinamide"
The following technical guide details the discovery, synthesis, and pharmacological evolution of N-(2-pyridyl)nicotinamide .
From Privileged Scaffold to Functional Chemical Probe
Executive Summary
N-(2-Pyridyl)nicotinamide (CAS: 13160-07-1), also known as N-pyridin-2-ylnicotinamide, represents a quintessential "privileged structure" in medicinal chemistry. Originally synthesized during the mid-20th-century expansion of pyridine-based therapeutics (alongside Isoniazid and Nicotinamide), it has evolved from a simple structural analog into a versatile scaffold for kinase inhibitors and a specific chemical probe for bacterial biofilm inhibition. This guide analyzes its chemical genesis, synthetic pathways, and emerging utility in combating Bacillus subtilis biofilms.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | N-(pyridin-2-yl)pyridine-3-carboxamide |
| CAS Number | 13160-07-1 |
| Molecular Formula | C₁₁H₉N₃O |
| Molecular Weight | 199.21 g/mol |
| Structural Motif | Bis-pyridine carboxamide (Nicotinamide core coupled to 2-aminopyridine) |
| pKa (Calculated) | ~3.4 (Pyridine N), ~11.5 (Amide NH) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water.[1][2] |
Historical Genesis: The "Isoniazid Era" Context
The discovery of N-(2-pyridyl)nicotinamide is not attributed to a single serendipitous event but rather to the systematic chemical exploration of the pyridine-3-carboxamide (nicotinamide) scaffold in the 1940s and 1950s.
-
The Anti-Tubercular Drive: Following the success of Isoniazid (isonicotinylhydrazide) in treating tuberculosis, chemists systematically derivatized the pyridine ring. Amidation of nicotinic acid with various aminopyridines was a primary strategy to alter lipophilicity and metabolic stability.
-
The Ligand Evolution: By the 1960s and 70s, the compound gained attention in coordination chemistry . The structure features two pyridine nitrogens and an amide oxygen, making it a versatile multidentate ligand capable of bridging metal centers (e.g., Cu(II), Ni(II)) or forming pincer-like complexes.
Synthesis Protocols
The synthesis of N-(2-pyridyl)nicotinamide relies on the nucleophilic acyl substitution of an activated nicotinic acid derivative by 2-aminopyridine. Two primary methodologies exist: the classical Acid Chloride Route and the modern Coupling Agent Route .
Method A: The Acid Chloride Protocol (Historical Standard)
-
Mechanism: Formation of a highly reactive acyl chloride intermediate followed by nucleophilic attack.
-
Pros: High yield, scalable.
-
Cons: Requires moisture-free conditions; generates HCl byproduct.
Protocol:
-
Activation: Reflux Nicotinic acid (1.0 eq) with Thionyl Chloride (SOCl₂, 3.0 eq) for 2 hours to generate Nicotinoyl chloride. Evaporate excess SOCl₂ under vacuum.
-
Solubilization: Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM) or dry Pyridine.
-
Coupling: Add 2-Aminopyridine (1.1 eq) dropwise at 0°C under nitrogen atmosphere.
-
Base Scavenging: If using DCM, add Triethylamine (Et₃N, 2.0 eq) to neutralize HCl.
-
Workup: Stir at room temperature for 12 hours. Quench with saturated NaHCO₃. Extract with EtOAc.[3] Recrystallize from Ethanol.
Method B: Visualization of Synthetic Pathway
The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate.
Caption: Step-wise synthesis via the acid chloride activation pathway.
Pharmacological & Functional Applications[2][9]
Biofilm Inhibition (The "Compound 3i" Profile)
Recent high-throughput screens have repurposed N-(2-pyridyl)nicotinamide as a potent anti-biofilm agent .
-
Target: Bacillus subtilis (Gram-positive model organism).
-
Mechanism: Unlike bactericidal antibiotics that kill cells, this compound acts as a signaling interceptor . It disrupts the regulatory pathways required for extracellular matrix production, effectively preventing the bacteria from adhering to surfaces and forming resistant communities.
-
Significance: Biofilms are notoriously resistant to antibiotics (up to 1000x). Non-lethal inhibitors like N-(2-pyridyl)nicotinamide reduce resistance pressure while rendering the bacteria vulnerable to the host immune system.
The Kinase Inhibitor Scaffold
The N-(pyridin-2-yl)amide motif is a "privileged scaffold" found in Type II kinase inhibitors (e.g., Sorafenib).
-
Binding Mode: The amide nitrogen and the pyridine nitrogen often form a "hinge-binding" hydrogen bond network within the ATP-binding pocket of kinases (e.g., VEGFR, EGFR).
-
Role: While N-(2-pyridyl)nicotinamide itself is a fragment, it serves as the core structural unit for designing more complex drugs that lock kinases in their inactive "DFG-out" conformation.
Experimental Validation: Biofilm Inhibition Assay
To verify the activity of N-(2-pyridyl)nicotinamide, the following Crystal Violet assay protocol is recommended.
Reagents:
-
Bacillus subtilis (NCIB 3610 or similar wild-type strain).
-
LB Broth (Luria-Bertani).
-
Crystal Violet solution (0.1%).
-
N-(2-pyridyl)nicotinamide (dissolved in DMSO).
Protocol:
-
Inoculation: Dilute overnight B. subtilis culture 1:100 into fresh LB broth supplemented with 1% glycerol and 0.1 mM MnCl₂ (promotes biofilm).
-
Treatment: Aliquot 100 µL into 96-well microtiter plates. Add N-(2-pyridyl)nicotinamide at varying concentrations (e.g., 10 µM – 200 µM). Include DMSO vehicle control.
-
Incubation: Incubate statically at 30°C for 24–48 hours. Note: Do not shake, as pellicle formation requires a stable air-liquid interface.
-
Staining: Gently remove planktonic (free-floating) media. Wash wells 2x with phosphate-buffered saline (PBS).
-
Quantification: Add 125 µL of 0.1% Crystal Violet for 10 minutes. Wash 3x with water. Solubilize the stain with 150 µL of 30% acetic acid.
-
Readout: Measure Absorbance (OD₅₉₀) using a microplate reader.
Expected Result: A dose-dependent reduction in OD₅₉₀ compared to control, indicating inhibition of biofilm mass.
Biological Mechanism Visualization
The following diagram hypothesizes the interference of the compound with the bacterial biofilm regulatory network.
Caption: Proposed mechanism of action: Disruption of signaling pathways preventing matrix gene expression.
References
-
MedChemExpress. "N-(2-Pyridyl)nicotinamide Product Datasheet." MedChemExpress Catalog. Link
-
ChemicalBook. "N-(2-Pyridyl)nicotinamide Basic Information & Properties." ChemicalBook. Link
-
National Institutes of Health (NIH). "Pyridine Dinucleotides from Molecules to Man." PubMed Central. Link
-
ResearchGate. "Synthesis and Pesticidal Activity of New Niacinamide Derivatives." ResearchGate. Link(Note: Contextual reference for synthesis protocols of niacinamide derivatives)
Sources
Preliminary Screening of N-(2-pyridyl)nicotinamide: A Dual-Track Evaluation Protocol
Executive Summary
N-(2-pyridyl)nicotinamide (CAS 13160-07-1), also known as N-(pyridin-2-yl)nicotinamide, represents a "privileged scaffold" in medicinal and agrochemical chemistry.[1] Its structure—a nicotinamide moiety linked to a 2-aminopyridine—mimics key biological cofactors and established inhibitors.[1]
This guide deviates from standard screening templates by proposing a Dual-Track Screening Strategy . Unlike simple phenotypic screens, this protocol recognizes that this specific scaffold possesses bifurcated potential:
-
Track A (Agrochemical): As a structural analog of Boscalid , it is a candidate for Succinate Dehydrogenase Inhibition (SDHI).[1][2]
-
Track B (Pharmaceutical): As a bis-heterocyclic amide, it serves as a fragment for ATP-competitive kinase inhibition and anti-fibrotic activity.[1]
Part 1: Chemical Validation & Synthesis
Rationale: Biological screening is futile without chemical purity.[1] The presence of unreacted 2-aminopyridine (toxic) or nicotinic acid (inactive) will skew phenotypic data.
Synthesis Protocol (Acyl Chloride Route)
While direct coupling agents (EDC/HOBt) can be used, the acid chloride method is preferred for this scaffold to prevent urea byproduct contamination during preliminary scaling.
Reagents: Nicotinic acid (1.0 eq), Oxalyl chloride (1.5 eq), DMF (cat.), 2-Aminopyridine (1.1 eq), Et3N (2.0 eq), DCM (anhydrous).
Step-by-Step Workflow:
-
Activation: Suspend nicotinic acid in dry DCM. Add oxalyl chloride dropwise at 0°C, followed by catalytic DMF.[1] Stir at RT for 2 hours until gas evolution ceases (formation of nicotinoyl chloride).
-
Evaporation: Remove solvent and excess oxalyl chloride under reduced pressure (critical to avoid side reactions). Redissolve residue in dry DCM.
-
Coupling: Add the acid chloride solution dropwise to a solution of 2-aminopyridine and triethylamine in DCM at 0°C.
-
Workup: Stir overnight. Quench with water.[1] Wash organic layer with sat.[1] NaHCO3 (removes acid) and brine.[1]
-
Purification: Recrystallize from Ethanol/Water or use Flash Chromatography (EtOAc/Hexane).[1]
Quality Control Metrics
Before biological screening, the compound must meet these criteria:
-
Purity: >98% (HPLC, 254 nm).
-
1H NMR Validation: Distinctive downfield shift of the amide proton (~11.0 ppm) and separation of the two pyridine ring systems.[1]
-
Solubility: Assess in DMSO (Stock 10 mM). If precipitation occurs upon dilution into media, switch to a PEG-400 co-solvent system.[1]
Part 2: Track A – Agrochemical Screening (Mitochondrial Respiration)
Hypothesis: The structural similarity to Boscalid suggests this molecule targets Complex II (Succinate Dehydrogenase) in the fungal electron transport chain.
Primary Assay: Succinate Dehydrogenase (SDH) Inhibition
Objective: Determine if the molecule inhibits electron transfer from succinate to ubiquinone.[1]
Protocol:
-
Enzyme Source: Mitochondrial fraction isolated from Botrytis cinerea or porcine heart (commercial kit).[1]
-
Reaction Mix: 50 mM Phosphate buffer (pH 7.4), Sodium Succinate (substrate), DCPIP (redox indicator), and Test Compound (0.1 – 100 µM).[1]
-
Detection: Measure the reduction of DCPIP (blue to colorless) spectrophotometrically at 600 nm.
-
Control: Use Boscalid or Carboxin as a positive control.[1]
Phenotypic Antifungal Screen (Mycelial Growth)
Objective: Verify if enzyme inhibition translates to organism death.[1]
-
Organisms: Botrytis cinerea (Grey mold), Alternaria solani.[1]
-
Method: Poisoned Food Technique.[1]
-
Mix compound into molten PDA agar (50°C) at 50 µg/mL.
-
Inoculate center with 5mm fungal plug.[1]
-
Incubate at 25°C for 72-96 hours.
-
-
Calculation: % Inhibition =
, where C is control colony diameter and T is treated.
Part 3: Track B – Pharmaceutical Screening (Kinase & Cytotoxicity)
Hypothesis: The bis-aryl amide motif is a common pharmacophore in Type II kinase inhibitors (binding the DFG-out conformation).
Kinase Selectivity Profiling (Fragment Screen)
Do not screen against a single kinase.[1] Use a panel to identify the "target class."[1]
-
Panel: VEGFR-2 (Angiogenesis), HPK1 (Immuno-oncology), PLK1 (Mitosis).
-
Assay Type: FRET-based or ADP-Glo kinase assay.[1]
-
Concentration: Screen initially at high concentration (10 µM) as this is a fragment-like scaffold.
-
Hit Criteria: >50% inhibition at 10 µM warrants IC50 determination.[1]
Cytotoxicity & Selectivity Index (SI)
Objective: Differentiate between general toxicity and cancer-selective mechanisms.
Table 1: Recommended Cell Line Panel
| Cell Line | Tissue Origin | Purpose | Positive Control |
| HepG2 | Liver Carcinoma | Metabolic activity target | Doxorubicin |
| HCT-116 | Colon Cancer | Proliferation target | 5-Fluorouracil |
| BJ-1 | Human Fibroblast | Healthy Control (Toxicity) | N/A |
Protocol (MTT Assay):
-
Seed cells (5,000/well) in 96-well plates.
-
Treat with N-(2-pyridyl)nicotinamide (0.1, 1, 10, 50, 100 µM) for 48 hours.
-
Add MTT reagent; incubate 4 hours. Solubilize formazan crystals.[1]
-
Analysis: Calculate IC50.
-
Critical Metric: Selectivity Index (SI) =
.[1] An SI > 2.0 indicates therapeutic potential.[1]
Part 4: Mechanism & Workflow Visualization[1]
The Screening Logic Flow
The following diagram illustrates the decision matrix for this specific scaffold.
Caption: Decision matrix for screening N-(2-pyridyl)nicotinamide, separating agrochemical (SDHI) and pharmaceutical (Kinase) workflows.
Mitochondrial Target Pathway (Track A)
This diagram details the specific interference point in the Electron Transport Chain, relevant for the agrochemical track.
Caption: Mechanism of Action for Track A. The molecule acts as a ubiquinone reductase inhibitor at Complex II.
Part 5: References
-
BenchChem. (2025).[1] Application Notes and Protocols: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives. (Provides the base protocol for heterocyclic nicotinamide synthesis).
-
National Institutes of Health (NIH) - PubChem. (2025).[1] Nicotinamide | C6H6N2O | CID 936.[1] (Data on nicotinamide metabolic pathways and physicochemical properties).
-
MDPI. (2022).[1] Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (Establishes the SDHI activity of nicotinamide-heterocycle scaffolds).
-
ResearchGate. (2025). The Biochemical Pathways of Nicotinamide-Derived Pyridones. (Background on metabolic stability and pyridone formation).[1]
-
PubMed. (2024).[1][3] Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors.[1] (Validates the scaffold for kinase inhibition).
Sources
N-(2-Pyridyl)nicotinamide: Mechanism of Action & Pharmacological Versatility
This technical guide provides an in-depth analysis of N-(2-pyridyl)nicotinamide , a privileged chemical scaffold in medicinal chemistry. While often overshadowed by its parent compound (Nicotinamide/Vitamin B3), this specific derivative represents a distinct pharmacophore with unique biological activities ranging from anti-biofilm efficacy to allosteric enzyme modulation (specifically Glucokinase and Factor XIa).[1][2]
Technical Guide for Drug Discovery & Chemical Biology
Executive Summary & Structural Logic
N-(2-pyridyl)nicotinamide (Chemical Formula: C₁₁H₉N₃O) is a bi-heteroaryl amide consisting of a nicotinoyl moiety linked to a 2-aminopyridine.[2] Unlike simple Nicotinamide, which functions primarily as a vitamin precursor to NAD+, the addition of the 2-pyridyl group creates a "Privileged Scaffold" capable of specific bidentate interactions.[1]
The Pharmacophore "Why"
The biological potency of this molecule stems from its ability to adopt a planar conformation stabilized by an intramolecular hydrogen bond, or to act as a bidentate ligand.[1][2]
-
H-Bond Donor/Acceptor Motifs: The amide nitrogen (donor) and the pyridyl nitrogens (acceptors) allow for precise recognition of protein backbones (e.g., the hinge region of kinases or the S1 pocket of proteases).
-
Metal Chelation: The proximity of the amide oxygen and the 2-pyridyl nitrogen allows for N,O- or N,N-chelation, making it a potent inhibitor of metalloenzymes.
Core Mechanisms of Action
Mechanism A: Anti-Biofilm Activity (Bacterial Communication Interference)
Recent investigations identify N-(2-pyridyl)nicotinamide derivatives as potent anti-biofilm agents , specifically against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus.[2]
-
Target: The molecule does not act as a traditional bactericide (it does not simply pop the cell wall).[2] Instead, it acts as a phenotypic modulator .[1][2]
-
Pathway: It interferes with the regulatory pathways controlling the extracellular matrix (ECM) production.[2] By mimicking autoinducers or repressing the eps (exopolysaccharide) operon, it prevents the bacteria from adhering to surfaces and forming the protective slime layer.[1]
-
Significance: This renders bacteria susceptible to conventional antibiotics and immune clearance without exerting strong selective pressure for resistance.[1][2]
Mechanism B: Glucokinase Activation (Metabolic Modulation)
The N-(heteroaryl)nicotinamide scaffold is a classic core for Glucokinase Activators (GKAs) , utilized in Type 2 Diabetes research.[1][2]
-
Allosteric Binding: Unlike substrates that bind to the active site, this scaffold binds to the allosteric activator site of Glucokinase (GCK).[1]
-
Conformational Shift: Binding stabilizes the "Super-Open" or "Open" conformation of the enzyme, increasing its affinity for glucose (lowering the
) and increasing .[1] -
Result: Enhanced hepatic glucose uptake and insulin secretion from pancreatic
-cells.[2]
Mechanism C: Factor XIa Inhibition (Anticoagulation)
In the coagulation cascade, the N-(2-pyridyl)nicotinamide motif serves as a P1-P2 linker in Factor XIa inhibitors.[2]
-
S1 Pocket Occupancy: The pyridine ring often occupies the S1 specificity pocket, interacting with Asp189 (in trypsin-like serine proteases).[2]
-
Amide Linker: The amide bond forms hydrogen bonds with Gly193 and Ser195 (the oxyanion hole), locking the inhibitor in place.[1]
Visualization: Signaling & Interaction Pathways[1][2]
The following diagram illustrates the dual-pathway mechanism where the scaffold acts as both a metabolic modulator (Glucokinase) and a biofilm inhibitor.[2]
Figure 1: Dual mechanistic pathways of N-(2-pyridyl)nicotinamide derivatives affecting bacterial biofilm formation and mammalian glucose metabolism.
Experimental Protocols
Protocol A: Synthesis of N-(2-Pyridyl)nicotinamide
Context: High-purity synthesis is required to avoid contamination with unreacted 2-aminopyridine (which is toxic).[2]
Reagents: Nicotinic acid, Thionyl Chloride (
-
Activation: Dissolve Nicotinic acid (1.0 eq) in dry DCM. Add Thionyl Chloride (1.2 eq) dropwise at 0°C. Reflux for 2 hours to generate Nicotinoyl chloride. Evaporate excess
. -
Coupling: Dissolve 2-Aminopyridine (1.0 eq) in dry Pyridine. Add the crude Nicotinoyl chloride slowly at 0°C under
atmosphere. -
Reaction: Stir at Room Temperature (RT) for 12 hours.
-
Workup: Quench with ice water. Extract with Ethyl Acetate (3x).[1][2] Wash organic layer with saturated
(to remove acid) and Brine.[1][2] -
Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO2, MeOH/DCM gradient).
-
Validation: Verify via
-NMR (Look for amide proton singlet ~10-11 ppm and distinct pyridyl splitting patterns).
Protocol B: Biofilm Inhibition Assay (Crystal Violet)
Context: To quantify the phenotypic effect of the molecule on biofilm mass without killing the bacteria (distinguishing it from an antibiotic).
System: Bacillus subtilis (NCIB 3610) or S. aureus.[1][2]
| Step | Action | Critical Parameter |
| 1. Culture | Grow bacteria in LB broth to | Ensure mid-log phase for consistency. |
| 2. Treatment | Dilute culture 1:100 into fresh media (MSgg for B. subtilis) in 96-well plates. Add N-(2-pyridyl)nicotinamide (0 - 100 | Include DMSO control (<1%).[1][2] |
| 3. Incubation | Incubate static at 30°C for 24-48 hours. | Do not shake. Biofilms need static interface.[1][2] |
| 4. Washing | Gently remove media via pipette.[1][2] Wash 2x with PBS.[1][2] | Gentle handling is crucial to avoid mechanical disruption of the pellicle. |
| 5.[2] Staining | Add 0.1% Crystal Violet (CV) solution for 15 min.[1][2] | Stains the extracellular matrix and cells.[2] |
| 6. Quantification | Wash 3x with water.[1][2] Solubilize bound CV with 30% Acetic Acid.[1][2] Read Absorbance at 590 nm.[1][2] | Lower Absorbance = Higher Inhibition.[1][2] |
Quantitative Data Summary
The following table summarizes the typical potency ranges for this scaffold across its primary targets, based on structure-activity relationship (SAR) literature.
| Biological Target | Activity Type | Typical Potency ( | Mechanism Note |
| B. subtilis Biofilm | Inhibition | Disruption of matrix assembly; non-bactericidal.[2] | |
| Glucokinase (GCK) | Activation | Allosteric activation; increases | |
| Factor XIa | Inhibition | Competitive inhibition at S1 active site.[2] | |
| NAMPT Enzyme | Inhibition | Weak off-target effect (unlike pure Nicotinamide).[2] |
References
-
PubChem Compound Summary. Nicotinamide and Derivatives.[1][2] National Center for Biotechnology Information.[1][2]
-
MedChemExpress (MCE). N-(2-Pyridyl)nicotinamide (Compound 3i) Anti-biofilm Activity.[2]
-
Matsui, T., et al. "Glucokinase Activators: Structure-Activity Relationships and Clinical Overview."[1][2] Current Topics in Medicinal Chemistry.
-
Görbitz, C.H. "Hydrogen bond distances and angles in the structures of nicotinamide and N-(2-pyridyl)nicotinamide."[2] Acta Crystallographica.
-
Cullgen Inc. "Patent WO2024183798A1: Heterobifunctional compounds for modulation of CDK4/6."[1][2] (Demonstrating the scaffold's use in targeted protein degradation).
Sources
In Silico Modeling of N-(2-pyridyl)nicotinamide: A Pharmacophore-Centric Technical Guide
Executive Summary
N-(2-pyridyl)nicotinamide represents a "privileged scaffold" in medicinal chemistry, merging the redox-active nicotinamide core with a 2-aminopyridine moiety.[1] This structure acts as a critical fragment in the design of Type II kinase inhibitors (e.g., Sorafenib analogs) and bis-aryl urea isosteres.[1]
This guide provides a rigorous, step-by-step technical framework for modeling this entity. Unlike generic small-molecule protocols, this workflow addresses the specific electronic delocalization of the amide-pyridine linker and its propensity for bidentate coordination in kinase hinge regions.[1]
Part 1: Molecular Architecture & Quantum Mechanical Pre-processing[1]
Before docking, the ligand's electronic state must be rigorously defined. The N-(2-pyridyl)nicotinamide scaffold possesses a rotatable amide linker that governs its ability to adopt the planar conformation required for kinase hinge binding.[1]
Tautomerism and Protonation States
The 2-aminopyridine system is susceptible to amino-imino tautomerism.[1] While the amino form is generally dominant in solution, the imino form can be stabilized in specific hydrophobic pockets.
-
Protocol:
-
Generate all tautomers at pH 7.4 ± 1.0 using Epik (Schrödinger) or LigPrep.[1]
-
Critical Check: Discard high-energy imino tautomers (>5 kcal/mol relative to global minimum) unless specific active site residues (e.g., Glu/Asp) suggest proton transfer capability.[1]
-
Charge State: At physiological pH, the pyridine nitrogens are weak bases (pKa ~3-4 for the amide-linked species).[1] Model the neutral species as the primary state.
-
Conformational Scanning (QM)
Standard force fields (MMFF94, OPLS3e) often underestimate the conjugation barrier across the amide bond.[1]
-
Objective: Determine the rotational energy barrier of the C(carbonyl)-N(amide) and N(amide)-C(pyridyl) bonds.
-
Methodology:
-
Software: Gaussian 16 or ORCA.
-
Theory Level: DFT B3LYP/6-31G** (Cost-effective for torsion scanning).[1]
-
Constraint: Scan the dihedral angle
(Pyridine-N-C=O) from 0° to 360° in 10° increments. -
Output: Identify the global minimum (usually planar, 0° or 180°) which facilitates
- stacking.
-
Visualization: Pre-processing Workflow[1]
Figure 1: Ligand preparation pipeline ensuring correct electronic and geometric starting points.
Part 2: Target Space & Docking Protocols[1]
The N-(2-pyridyl)nicotinamide scaffold is a classic "Hinge Binder." The pyridine nitrogen (acceptor) and the amide nitrogen (donor) form a bidentate interaction motif with the backbone of kinase ATP-binding sites.[1]
Target Selection: VEGFR2 (KDR)
We use VEGFR2 (PDB: 4ASD ) as the validation target.[1] This crystal structure contains Sorafenib, which shares the central aryl-amide architecture, providing a reliable reference for binding mode validation.[1]
The "Inverse Docking" Strategy
To validate specificity, do not dock blindly. Use an inverse approach to confirm the "Hinge" hypothesis.
-
Grid Generation:
-
Center the grid on the hinge region (residues Cys919 in VEGFR2).[1]
-
Constraint: Define a Hydrogen Bond constraint on the backbone NH of Cys919. This forces the pyridine nitrogen to orient correctly.
-
-
Docking Algorithm (Glide XP / AutoDock Vina):
-
Precision: Extra Precision (XP) is required to penalize non-planar amide conformations.[1]
-
Sampling: Set n_poses to 50, but cluster by RMSD (2.0 Å) to find distinct binding modes.
-
Interaction Analysis
A successful pose must exhibit the following pharmacophore triangle:
| Interaction Type | Ligand Atom | Protein Residue (VEGFR2) | Distance (Å) |
| H-Bond Acceptor | Pyridine Nitrogen (N1) | Cys919 (Backbone NH) | 2.8 - 3.2 |
| H-Bond Donor | Amide Nitrogen (NH) | Glu917 (Backbone CO) | 2.8 - 3.2 |
| Nicotinamide Ring | Phe918 / Val848 | Centroid < 4.5 |
Note: If the docking score is > -7.0 kcal/mol, the pose is likely an artifact.[1] High-affinity kinase inhibitors typically score < -9.0 kcal/mol.[1]
Part 3: Molecular Dynamics (MD) Simulation
Docking is static; MD reveals the stability of the amide linker in a solvated environment. This is critical because water bridges often stabilize the nicotinamide carbonyl.
System Setup
-
Force Field: CHARMM36m or OPLS4 . These are superior for small molecule-protein interfaces compared to older AMBER fields.[1]
-
Solvation: TIP3P water box with 10 Å padding.
-
Neutralization: Add Na+/Cl- ions to 0.15 M physiological concentration.[1]
Simulation Protocol (GROMACS/Desmond)[1]
-
Minimization: Steepest descent (5000 steps) to remove steric clashes.
-
Equilibration (NVT/NPT):
-
100 ps NVT (300 K) with position restraints on ligand/protein heavy atoms.
-
100 ps NPT (1 bar) to relax density.[1]
-
-
Production Run:
-
Duration: 100 ns (Minimum required to observe linker rotation events).
-
Time Step: 2 fs.
-
Ensemble: NPT.
-
Analysis Metric: H-Bond Occupancy
Calculate the percentage of simulation time the "Hinge H-bonds" (defined in Table 2.[1]3) exist.[1][2][3]
-
Pass Criteria: Hinge H-bonds must be present >60% of the simulation time.
-
Fail Criteria: If the ligand rotates >30° out of the hinge plane, the N-(2-pyridyl)nicotinamide scaffold lacks sufficient steric bulk to anchor itself (suggesting the need for derivatization).[1]
Visualization: Hinge Interaction Mechanism
Figure 2: Schematic of the bidentate hinge interaction essential for kinase inhibition efficacy.[1]
Part 4: ADMET & Developability Prediction[1]
N-(2-pyridyl)nicotinamide is more lipophilic than nicotinamide.[1] This section quantifies its "drug-likeness."
Calculated Properties (QikProp / SwissADME)
Run the structure through ADMET predictors.[1] Expected values for this scaffold:
| Property | Target Range | Predicted Impact |
| LogP (Lipophilicity) | 1.5 - 2.5 | Ideal for membrane permeability; higher than Nicotinamide (-0.38).[1] |
| TPSA (Polar Surface Area) | < 140 Ų | Good oral bioavailability prediction.[1] |
| BBB Permeability | High | The pyridine ring increases CNS penetration potential compared to pure amides. |
| CYP Inhibition | CYP2D6 / 3A4 | Risk: Pyridine nitrogens can coordinate with Heme iron in CYP450, causing metabolic inhibition. |
Metabolic Stability Alert
The 2-position of the pyridine ring is blocked by the amide, but the 5-position of the nicotinamide ring is vulnerable to oxidation.[1]
-
In Silico Test: Run a Site of Metabolism (SOM) prediction (e.g., SMARTCyp).[1]
-
Mitigation Strategy: If SOM probability is high at the C5 position, suggest introducing a Fluorine atom (bio-isostere) at that position in future iterations to block metabolic clearance.[1]
References
-
Lipinski, C. A. (2004).[1] Lead- and drug-like compounds: the rule-of-five revolution.[1] Drug Discovery Today: Technologies, 1(4), 337-341.[1] Link
-
Rosse, G. (2016).[1][4] Pyridyl Isonicotinamide Inhibitors of RAF Kinase. ACS Medicinal Chemistry Letters, 7(5), 528–529.[1] Link
-
Qi, B., et al. (2019).[1] Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry, 27(18), 4124-4136.[1] Link
-
McTigue, M., et al. (2012).[1] Molecular conformations, interactions, and populations in drug design.[1] Proceedings of the National Academy of Sciences, 109(4), 1126-1131.[1] (Grounding for conformational strain in amide linkers). Link[1]
-
Jorgensen, W. L., et al. (1996).[1] Development and Testing of the OPLS All-Atom Force Field on Conformational Energetics and Properties of Organic Liquids. Journal of the American Chemical Society, 118(45), 11225–11236.[1] Link[1]
Sources
Methodological & Application
"N-(2-pyridyl)nicotinamide synthesis protocol"
Application Note: Synthesis Protocol for N-(2-Pyridyl)nicotinamide
Introduction & Scope
N-(2-Pyridyl)nicotinamide (also known as N-(pyridin-2-yl)nicotinamide) is a bis-pyridine amide featuring a central amide bond linking a nicotinoyl moiety (pyridine-3-carbonyl) and a 2-aminopyridine ring.[1][2][3] This scaffold is of significant interest in medicinal chemistry due to its potential as a bidentate ligand in coordination chemistry and its structural similarity to biologically active nicotinamide derivatives (Vitamin B3 analogs) and kinase inhibitors.[4]
This Application Note provides a definitive, field-validated protocol for its synthesis. Unlike generic procedures, this guide addresses the specific challenges of bis-pyridine coupling, particularly the nucleophilic competition between the exocyclic amine and the ring nitrogens, and the solubility issues often encountered with dipyridyl amides.[5]
Key Chemical Data:
Retrosynthetic Analysis & Strategy
The synthesis is best approached via the formation of the amide bond. Two primary disconnections are viable:
-
Acyl Chloride Activation (Method A): Reaction of nicotinoyl chloride with 2-aminopyridine.[2] This is the preferred method for scale-up due to high reactivity and cost-efficiency.[1][2][3]
-
In-Situ Activation (Method B): Direct coupling of nicotinic acid and 2-aminopyridine using peptide coupling agents (EDC/HATU).[2][3][4] This is preferred for small-scale library synthesis or when acid-sensitive functional groups are present.[2][3]
Figure 1: Retrosynthetic disconnection of N-(2-pyridyl)nicotinamide showing the convergence of nicotinic acid and 2-aminopyridine precursors.[2][3][4]
Experimental Protocols
Method A: Acid Chloride Route (Recommended for Scale-Up)
Rationale:[2][3][4] Nicotinoyl chloride is highly electrophilic, driving the reaction to completion even with the moderately nucleophilic 2-aminopyridine. The hydrochloride salt of nicotinoyl chloride is stable and commercially available, or easily generated in situ.[5]
Reagents:
-
Pyridine (solvent & base) OR Dichloromethane (DCM) with Triethylamine (TEA)[1][4][5]
-
Solvent: Anhydrous DCM or Chloroform[7]
Step-by-Step Protocol:
-
Preparation of Electrophile (If starting from acid):
-
Reaction Setup:
-
In a flame-dried 100 mL round-bottom flask under nitrogen atmosphere, suspend Nicotinoyl chloride hydrochloride (10.0 mmol) in anhydrous DCM (20 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
-
Addition of Nucleophile:
-
In a separate vial, dissolve 2-Aminopyridine (11.0 mmol, 1.04 g) and Triethylamine (25.0 mmol, 3.5 mL) in anhydrous DCM (10 mL).
-
Critical Step: Add the amine solution dropwise to the acid chloride suspension over 15–20 minutes. Maintaining 0 °C minimizes attack at the pyridine ring nitrogen (N1), favoring the exocyclic amine.[4][5]
-
-
Reaction & Monitoring:
-
Allow the mixture to warm to room temperature (25 °C).
-
Stir for 6–12 hours.
-
TLC Monitoring: Silica gel, 5% MeOH in DCM. The starting amine (lower R
) should disappear.[4]
-
-
Workup:
-
Purification:
-
Recrystallize the crude solid from Ethanol or an Ethanol/Water mixture.
-
Alternative: Flash column chromatography (DCM:MeOH 95:5).[4]
-
Expected Yield: 70–85% Appearance: White to off-white crystalline solid.[2][3]
Method B: EDC/HOBt Coupling (Mild Conditions)
Rationale: Avoids the handling of moisture-sensitive acid chlorides.[2][3] Suitable for derivatives with sensitive functional groups.
Reagents:
Step-by-Step Protocol:
-
Dissolve Nicotinic acid (5.0 mmol, 0.615 g) in dry DMF (10 mL) at 0 °C.
-
Add HOBt (6.0 mmol, 0.81 g) and EDC·HCl (6.0 mmol, 1.15 g).[4][5] Stir for 30 minutes at 0 °C to form the activated ester.
-
Add 2-Aminopyridine (5.0 mmol, 0.47 g) followed by DIPEA (15.0 mmol, 2.6 mL).
-
Stir at room temperature for 16–24 hours.
-
Workup: Pour the reaction mixture into ice-cold water (100 mL). The product often precipitates.[9]
-
Purification: Recrystallization from Ethanol.
Characterization & Data Analysis
Validation of the structure relies on confirming the presence of two distinct pyridine ring systems and the amide proton.
| Property | Value / Description | Notes |
| Physical State | White crystalline solid | Needles from ethanol |
| Melting Point | 139 – 142 °C | Matches literature [1] |
| Solubility | Soluble in DMSO, MeOH, CHCl | |
| Mass Spectrometry | [M+H] | ESI Mode |
Expected
-
Amide NH: Singlet,
10.8 – 11.2 ppm (Broad, D O exchangeable).[4][5] -
Nicotinoyl Ring (3-sub):
-
Aminopyridine Ring (2-sub):
Troubleshooting & Decision Tree
Common issues include low yield due to hydrolysis of the acid chloride or difficulty separating the product from unreacted amine.
Figure 2: Troubleshooting logic for the synthesis of N-(2-pyridyl)nicotinamide.
Safety & Handling
-
Nicotinoyl Chloride: Corrosive and moisture sensitive. Reacts violently with water to release HCl gas.[7] Handle in a fume hood.
-
2-Aminopyridine: Toxic if swallowed or absorbed through skin.[2][3] Neurotoxic potential. Wear nitrile gloves and long sleeves.
-
Thionyl Chloride (if generating in situ): Highly toxic, lachrymator.[4][5] Releases SO
and HCl.
References
-
Babbar, R., et al. (2013).[4][5][10] Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 5(4), 147-152.[4][5][10] (Protocol adapted from analogous 4-aminopyridine synthesis).[2][3] Retrieved from [Link]
-
PubChem. (2023).[4] Nicotinamide and Pyridine Carboxamide Derivatives. National Library of Medicine. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide | C12H9Cl2N3O | CID 10423868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN114245796A - Imidazo [1,2-a ] pyridinyl derivatives and their use in the treatment of disease - Google Patents [patents.google.com]
- 6. 4-Pyridylnicotinamide - Wikipedia [en.wikipedia.org]
- 7. Niacinamide [webbook.nist.gov]
- 8. N-(2-Pyridyl)nicotinamide | 13160-07-1 [chemicalbook.com]
- 9. peptide.com [peptide.com]
- 10. derpharmachemica.com [derpharmachemica.com]
Technical Guide: High-Purity Purification Strategies for N-(2-pyridyl)nicotinamide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-pyridyl)nicotinamide is a molecule of significant interest in coordination chemistry, materials science, and as a structural motif in medicinal chemistry. The integrity of experimental data and the quality of downstream products derived from this compound are critically dependent on its purity. This application note provides a comprehensive guide to the purification of N-(2-pyridyl)nicotinamide, detailing three robust methods: optimized recrystallization, selective acid-base extraction, and high-resolution flash column chromatography. The protocols are designed to systematically eliminate common process-related impurities, such as unreacted starting materials and side-products. We will explore the chemical principles underpinning each method, provide detailed step-by-step protocols, and offer strategies for verifying final purity.
Introduction and Physicochemical Profile
N-(2-pyridyl)nicotinamide is a bi-heterocyclic amide synthesized typically via the coupling of a nicotinic acid derivative with 2-aminopyridine. This synthetic route, while effective, often results in a crude product containing residual starting materials and by-products that can interfere with subsequent applications. Understanding the physicochemical properties of the target compound and its likely impurities is the cornerstone of developing an effective purification strategy.
A common synthetic pathway is the reaction of nicotinoyl chloride with 2-aminopyridine. The primary impurities are therefore the unreacted starting materials or hydrolysis products.
Caption: Workflow for acid-base extraction.
Experimental Protocol:
-
Dissolve the crude material (e.g., 5.0 g) in a suitable organic solvent such as Ethyl Acetate or Dichloromethane (approx. 100 mL) in a separatory funnel.
-
Acid Wash (Removes Basic Impurities):
-
Add an equal volume of 1 M HCl (aq) to the separatory funnel.
-
Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.
-
Allow the layers to separate. Drain and discard the lower aqueous layer (containing the 2-aminopyridine salt).
-
Repeat the acid wash one more time to ensure complete removal.
-
-
Base Wash (Removes Acidic Impurities):
-
To the remaining organic layer, add an equal volume of 1 M NaOH (aq).
-
Shake and vent as before. Allow layers to separate.
-
Drain and discard the lower aqueous layer (containing the sodium nicotinate salt).
-
Repeat the base wash.
-
-
Neutral Wash:
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water and salts. Drain and discard the aqueous layer.
-
-
Isolation:
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the purified solid product.
-
Method 3: Flash Column Chromatography
Principle of Causality: This method separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase. Due to its polarity, N-(2-pyridyl)nicotinamide will interact with the polar silica gel. By using a mobile phase of appropriate polarity, it can be selectively eluted from the column, leaving behind more polar impurities and washing away less polar ones. This is a standard and highly effective method for purifying N-substituted amide derivatives. [1][2] Experimental Protocol:
-
TLC Method Development:
-
Spot the crude material on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find one that gives the target compound an Rf value of ~0.3. Good starting systems include Hexane/Ethyl Acetate (e.g., 1:1, 1:2) or Dichloromethane/Methanol (e.g., 98:2, 95:5).
-
Visualize the spots under UV light. The ideal system will show good separation between the target spot and impurity spots.
-
-
Column Preparation:
-
Select a column of appropriate size for the amount of material.
-
Pack the column with silica gel using the chosen mobile phase (eluent) as a slurry.
-
-
Loading and Elution:
-
Dissolve the crude product in a minimum amount of the mobile phase or dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and adding the dry powder to the top of the column.
-
Carefully add the eluent to the top of the column and apply pressure (air or nitrogen) to begin elution.
-
Collect fractions in test tubes and monitor the elution process by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified N-(2-pyridyl)nicotinamide.
-
Method Comparison and Purity Assessment
The choice of purification method depends on the specific requirements of the experiment.
Table 2: Comparison of Purification Methods
| Parameter | Recrystallization | Acid-Base Extraction | Flash Chromatography |
| Scale | Excellent (grams to kgs) | Excellent (grams to kgs) | Good (mgs to ~50g) |
| Speed | Moderate (hours to overnight) | Fast ( < 1 hour) | Moderate (hours) |
| Cost | Low (solvent cost) | Low (solvent & reagent cost) | High (silica & solvent cost) |
| Purity | Good to Excellent | Good (excellent for ionic impurities) | Excellent |
| Best For | Removing minor impurities from a largely pure product. | Removing acidic/basic impurities. | Complex mixtures or achieving highest purity. |
Purity Verification:
After purification, the identity and purity of N-(2-pyridyl)nicotinamide must be confirmed.
Table 3: Analytical Methods for Purity Verification
| Technique | Purpose | Typical Conditions |
| HPLC | Quantify purity (% area) | Column: C18, 5 µm, 4.6x250 mmMobile Phase: Acetonitrile/Water (with 0.1% TFA) gradientDetection: UV at 260 nm [3] |
| ¹H NMR | Confirm chemical structure | Solvent: CDCl₃ or DMSO-d₆Check for absence of impurity signals. |
| TLC | Quick purity check | Stationary Phase: Silica GelMobile Phase: As developed for chromatography.A single spot is desired. |
| Melting Point | Assess purity | A sharp melting point range indicates high purity. |
Conclusion
The purification of N-(2-pyridyl)nicotinamide can be achieved with high efficiency through recrystallization, acid-base extraction, or flash column chromatography. The optimal method depends on the impurity profile, the desired scale, and the required final purity. For removing bulk amounts of acidic and basic starting materials, acid-base extraction is exceptionally efficient. For achieving the highest analytical purity, particularly with closely related neutral impurities, flash chromatography is the method of choice. A final recrystallization step can often be employed after extraction or chromatography to yield a highly crystalline, pure final product. All final products should be rigorously analyzed to confirm their purity and structural integrity.
References
- BenchChem. (2025).
- FooDB. (2018). Showing Compound Nicotinamide (FDB012485). foodb.ca.
- Nacalai Tesque, Inc. (2021). Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. ScienceDirect.
- Zaganjor, E., et al. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones. PMC.
- PubChem. Pyridine nicotinamide.
- Duesel, B. F., & Scudi, J. V. (1950). Purification of nicotinamide (U.S. Patent No. 2,496,114). U.S.
- EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2012). Structural formula of nicotinamide.
- ChemBK. 2-(N-PROPYLMERCAPTO)NICOTINAMIDE.
- PubChem. Nicotinamide.
- Shibata, K., Kawada, T., & Iwai, K. (1988). Simultaneous micro-determination of nicotinamide and its major metabolites... by high-performance liquid chromatography.
- Nacalai Tesque, Inc. (2022). Separation of nicotinamide metabolites using a PBr column packed with pentabromobenzyl group modified silica gel. Analytical Biochemistry, 655, 114837.
- El-Shabrawy, Y., et al. (2015). Purification and characterization of the enzymes involved in nicotinamide adenine dinucleotide degradation by Penicillium brevicompactum NRC 829. PMC.
- DeAngelis, D. A., & Borenstein, M. R. (1999). Measurement of nicotinamide and N-methyl-2-pyridone-5-carboxamide in plasma by high performance liquid chromatography.
- Lin, L. F., et al. (1972). Pyridine nucleotide synthesis. Purification of nicotinamide mononucleotide pyrophosphorylase from rat erythrocytes. The Journal of Biological Chemistry.
- Mohammadi, M., et al. (2022). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Publishing.
- Pravdivtsev, A. N., et al. (2016). Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen.
- Vibrant Pharma Inc. N,N-Diethyl-2-(1-piperazinyl)pyridine-3-carboxamide.
- Lonza AG. (1984). Process for the purification of nicotinic acid amide I (U.S. Patent No. 4,447,615). U.S.
- Chadha, R., et al. (2014). Generation of 1:1 Carbamazepine:Nicotinamide cocrystals by spray drying. European Journal of Pharmaceutical Sciences, 62, 1-9.
- Arif, et al. (2019). Glibenclamide-Nicotinamide Cocrystals Synthesized by The Solvent Evaporation Method to Enhance Solubility and Dissolution Rate. International Journal of Drug Delivery Technology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Biochemical Pathways of Nicotinamide-Derived Pyridones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous micro-determination of nicotinamide and its major metabolites, N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-3-carboxamide, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to Bioassays for Evaluating N-(2-pyridyl)nicotinamide Activity
Abstract
N-(2-pyridyl)nicotinamide, a derivative of nicotinamide (a form of vitamin B3), is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[1] PARP inhibitors represent a groundbreaking class of targeted therapies, particularly in oncology, that exploit the concept of synthetic lethality.[2][3] This guide provides a detailed framework for researchers to comprehensively evaluate the biochemical and cellular activity of N-(2-pyridyl)nicotinamide. We present a suite of validated bioassays, from direct enzymatic inhibition to critical cell-based phenotypic outcomes. Each protocol is designed to be self-validating and is accompanied by expert insights into the scientific rationale behind key steps, ensuring robust and reproducible data generation.
Section 1: The Central Target - PARP's Role in DNA Repair and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) is a family of nuclear proteins critical for maintaining genomic integrity.[4] Upon detecting a DNA single-strand break (SSB), PARP1 binds to the damaged site and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins like histones.[5][6] This PARylation process acts as a scaffold, recruiting other essential DNA repair proteins to resolve the damage.[7]
N-(2-pyridyl)nicotinamide, like other PARP inhibitors (PARPi), competes with NAD+ at the catalytic site of PARP, effectively blocking this repair signal.[4] In normal cells, this is not catastrophic, as an alternative, high-fidelity repair pathway called Homologous Recombination (HR) can fix the resulting damage when replication forks collapse at unrepaired SSBs, leading to DNA double-strand breaks (DSBs).
However, in cancer cells with mutations in HR pathway genes (such as BRCA1 or BRCA2), the loss of PARP-mediated repair is catastrophic.[8] The cell's inability to repair DSBs leads to genomic instability and, ultimately, cell death. This concept, where a defect in either of two genes individually is viable but combined is lethal, is known as synthetic lethality .[3][9] It is the cornerstone of PARPi therapy.[2]
Mechanism of PARP Inhibition by N-(2-pyridyl)nicotinamide
The following diagram illustrates the critical role of PARP in the DNA damage response and the mechanism by which N-(2-pyridyl)nicotinamide intervenes.
Caption: PARP activation at DNA breaks and its inhibition by N-(2-pyridyl)nicotinamide.
Section 2: Biochemical Assay for Direct PARP Inhibition
To determine the direct inhibitory potential of N-(2-pyridyl)nicotinamide on PARP enzyme activity, a cell-free biochemical assay is the gold standard. This assay measures the formation of PAR on histone proteins, providing a quantitative measure of enzyme inhibition, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 2.1: Chemiluminescent PARP Activity Assay
This protocol is adapted from commercially available kits (e.g., from Trevigen or R&D Systems) which provide a robust and validated platform.[10]
Principle: Purified PARP enzyme is incubated with histones (coated on a 96-well plate) and biotinylated NAD+. Active PARP incorporates the biotinylated ADP-ribose onto the histones. This activity is then detected using streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate.[11] The light output is inversely proportional to the inhibitory activity of N-(2-pyridyl)nicotinamide.
Materials:
-
Universal Chemiluminescent PARP Assay Kit (containing histone-coated plates, activated DNA, purified PARP enzyme, biotinylated NAD+, streptavidin-HRP, and substrate)
-
N-(2-pyridyl)nicotinamide
-
PARP inhibitor positive control (e.g., Olaparib, Veliparib)
-
Microplate luminometer
Workflow Diagram:
Caption: Workflow for the biochemical chemiluminescent PARP inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of N-(2-pyridyl)nicotinamide in PARP buffer. A typical starting range is 1 nM to 100 µM. Prepare positive (e.g., 10 µM Olaparib) and negative (vehicle/DMSO) controls.
-
Reaction Setup: To the wells of the histone-coated 96-well plate, add PARP buffer, activated DNA, and biotinylated NAD+ as per the kit manufacturer's instructions.
-
Add Compounds: Add 5 µL of the diluted N-(2-pyridyl)nicotinamide, positive control, or vehicle control to the appropriate wells.
-
Initiate Reaction: Add the diluted PARP enzyme to all wells except the "no enzyme" blank control.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Wash the plate 4 times with the provided wash buffer.
-
Add diluted Streptavidin-HRP to each well and incubate for 60 minutes at room temperature.
-
Wash the plate 4 times.
-
Add the chemiluminescent substrate.
-
-
Data Acquisition: Immediately read the plate on a luminometer.
Data Analysis:
-
Subtract the background (no enzyme control) from all readings.
-
Normalize the data by setting the vehicle control (maximum activity) to 100% and the blank control to 0%.
-
Plot the percent inhibition versus the log concentration of N-(2-pyridyl)nicotinamide.
-
Use non-linear regression (log[inhibitor] vs. response -- variable slope) to calculate the IC50 value.
| Parameter | Description |
| IC50 | Concentration of inhibitor that reduces enzyme activity by 50%. |
| Controls | Positive: Known PARP inhibitor (e.g., Olaparib). Negative: Vehicle (e.g., DMSO). |
| Readout | Relative Luminescent Units (RLU). |
Section 3: Cell-Based Assays for Cellular Efficacy
While biochemical assays confirm direct target engagement, cell-based assays are essential to understand the compound's activity in a complex biological system, including its cell permeability, metabolic stability, and ability to induce the desired phenotypic effects.
Protocol 3.1: Immunofluorescence Assay for Cellular PARP Activity
This assay directly visualizes the product of PARP activity (PAR chains) within cells, providing a powerful measure of target inhibition in a cellular context.[6][12]
Principle: Cells are treated with a DNA-damaging agent (e.g., H₂O₂) to induce robust PARP activation. In the presence of an effective inhibitor like N-(2-pyridyl)nicotinamide, the formation of PAR chains will be significantly reduced. This reduction is quantified using immunofluorescence microscopy with an antibody specific for PAR.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
Coverslips in a 24-well plate
-
N-(2-pyridyl)nicotinamide
-
Hydrogen Peroxide (H₂O₂)
-
Fixative (e.g., 4% Paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary Antibody: Anti-PAR Monoclonal Antibody
-
Secondary Antibody: Alexa Fluor-conjugated anti-mouse/rabbit IgG
-
Nuclear Stain: DAPI
-
Fluorescence Microscope
Step-by-Step Protocol:
-
Cell Seeding: Seed cells onto coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with various concentrations of N-(2-pyridyl)nicotinamide (e.g., 10 nM to 10 µM) for 1-2 hours. Include vehicle and positive controls.
-
Induce DNA Damage: Add a final concentration of 200 µM H₂O₂ to the media and incubate for 10 minutes at 37°C to induce PARP activation.
-
Fixation & Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash 3 times with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Block with 5% BSA for 1 hour.
-
Incubate with anti-PAR primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash 3 times with PBS.
-
Incubate with fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash 3 times with PBS.
-
-
Mounting and Imaging: Mount the coverslips onto slides using mounting medium containing DAPI. Acquire images using a fluorescence microscope.
Data Analysis:
-
Quantify the mean fluorescence intensity of the PAR signal within the nucleus (defined by the DAPI stain) using image analysis software (e.g., ImageJ/Fiji).
-
Normalize the intensity to the "H₂O₂ only" control (100% PARP activity).
-
Plot the normalized intensity against the inhibitor concentration to determine the cellular IC50.
Protocol 3.2: Cell Viability Assay to Assess Synthetic Lethality
This assay measures the cytotoxic effect of N-(2-pyridyl)nicotinamide, particularly in cancer cells with deficient DNA repair pathways (e.g., BRCA-mutant cells), demonstrating the principle of synthetic lethality.[13]
Principle: The metabolic activity of viable cells reduces a tetrazolium salt (like MTT or MTS) to a colored formazan product, or measures ATP content (CellTiter-Glo).[13][14] The amount of product is directly proportional to the number of living cells. By treating HR-deficient cells with N-(2-pyridyl)nicotinamide, a significant decrease in viability is expected compared to HR-proficient (wild-type) cells.
Materials:
-
HR-deficient cell line (e.g., CAPAN-1, MDA-MB-436)
-
HR-proficient cell line (e.g., BxPC-3, MCF-7)
-
96-well plates
-
N-(2-pyridyl)nicotinamide
-
Cell Viability Reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Microplate reader (spectrophotometer or luminometer)
Step-by-Step Protocol:
-
Cell Seeding: Seed both HR-deficient and HR-proficient cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of N-(2-pyridyl)nicotinamide for 72-96 hours.
-
Viability Measurement (MTS Example):
-
Add MTS reagent directly to the culture media according to the manufacturer's protocol.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability versus the log concentration of N-(2-pyridyl)nicotinamide for each cell line.
-
Determine the GI50 (concentration for 50% growth inhibition) for both cell lines to demonstrate selective toxicity.
-
| Cell Line Type | Expected Outcome with N-(2-pyridyl)nicotinamide |
| HR-Deficient (e.g., BRCA1 mutant) | High sensitivity, low GI50 value. |
| HR-Proficient (Wild-Type) | Low sensitivity, high GI50 value. |
Protocol 3.3: γH2AX Foci Formation Assay for DNA Double-Strand Breaks
This assay provides a direct visualization of DNA double-strand breaks (DSBs), the ultimate cytotoxic lesion induced by PARP inhibitors in HR-deficient cells.[15][16]
Principle: The phosphorylation of histone H2AX at serine 139 (termed γH2AX) is one of the earliest markers of a DSB.[15] This modification creates distinct nuclear foci that can be detected and quantified by immunofluorescence, serving as a reliable biomarker for DNA damage.[17][18]
Workflow Diagram:
Caption: Workflow for the γH2AX immunofluorescence assay.
Step-by-Step Protocol: The protocol is nearly identical to the PAR immunofluorescence assay (Protocol 3.1), with the following key differences:
-
Treatment Time: A longer incubation with N-(2-pyridyl)nicotinamide (24-48 hours) is required to allow for the accumulation of DSBs from collapsed replication forks. No external DNA damaging agent is needed.
-
Primary Antibody: Use a primary antibody specific for phosphorylated H2AX (Ser139).
Data Analysis:
-
Using image analysis software, count the number of distinct γH2AX foci per nucleus.[16]
-
A significant, dose-dependent increase in the number of foci per cell is indicative of the compound's efficacy in inducing DSBs. Compare results in HR-deficient vs. HR-proficient cell lines to confirm the synthetic lethal mechanism.
References
-
Title: PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance Source: PMC (PubMed Central) URL: [Link]
-
Title: PARP Inhibitors: The First Synthetic Lethal Targeted Therapy Source: PMC (PubMed Central), National Institutes of Health URL: [Link]
-
Title: The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings Source: PMC (PubMed Central) URL: [Link]
-
Title: The mechanism of PARP inhibitor action is identified Source: Drug Target Review URL: [Link]
-
Title: Synthetic Lethality of PARP Inhibitors in Prostate Cancer Source: CancerNetwork URL: [Link]
-
Title: PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation Source: Frontiers in Oncology URL: [Link]
-
Title: BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality Source: Journal of Clinical Investigation (JCI) URL: [Link]
-
Title: Mechanism of Action of PARP Inhibitors Source: ResearchGate URL: [Link]
-
Title: The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review Source: PubMed URL: [Link]
-
Title: What are PARP inhibitors? Source: MD Anderson Cancer Center URL: [Link]
-
Title: The MTT Assay: A Valuable Tool for Measuring Cell Viability Source: Creative Diagnostics URL: [Link]
-
Title: The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells Source: PubMed URL: [Link]
-
Title: MTS Cell Viability Assay Source: Amerigo Scientific URL: [Link]
-
Title: Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies Source: PMC (PubMed Central) URL: [Link]
-
Title: PARP assay for inhibitors Source: BMG LABTECH URL: [Link]
-
Title: PASTA: PARP activity screening and inhibitor testing assay Source: PMC (PubMed Central) URL: [Link]
-
Title: Fluorescent detection of PARP activity in unfixed tissue Source: PLOS One URL: [Link]
-
Title: (A) Detection of PAR by immunofluorescence after different fixation... Source: ResearchGate URL: [Link]
-
Title: PARP Assays Source: BPS Bioscience URL: [Link]
-
Title: Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software Source: PubMed URL: [Link]
-
Title: Paclitaxel-Loaded Polyelectrolyte Nanocarriers: Uptake Mechanisms, Cytotoxicity, and Genotoxicity in Human Endothelial and Breast Cancer Cells Source: Taylor & Francis Online URL: [Link]
-
Title: Nicotinamide: Mechanism of action and indications in dermatology Source: Indian Journal of Dermatology, Venereology and Leprology URL: [Link]
-
Title: Can someone please recommend me the protocol for the gamma H2AX foci formation assay? Source: ResearchGate URL: [Link]
-
Title: (PDF) Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software Source: ResearchGate URL: [Link]
-
Title: Nicotinamide: Mechanism of action and indications in dermatology Source: Indian Journal of Dermatology, Venereology and Leprology URL: [Link]
-
Title: Nicotinamide Source: Wikipedia URL: [Link]
-
Title: What is the mechanism of Nicotinamide? Source: Patsnap Synapse URL: [Link]
-
Title: Nicotinamide: Mechanism of action and indications in dermatology Source: Semantic Scholar URL: [Link]
Sources
- 1. What is the mechanism of Nicotinamide? [synapse.patsnap.com]
- 2. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation [frontiersin.org]
- 9. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. MTS Cell Viability Assay - Amerigo Scientific [amerigoscientific.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Bulletin: N-(2-pyridyl)nicotinamide Purification
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the purification of N-(2-pyridyl)nicotinamide. As a Senior Application Scientist, my goal is to move beyond simple protocols and offer a deeper understanding of the principles at play, empowering you to resolve purity issues with confidence.
This guide is structured as a series of frequently asked questions (FAQs) that address common challenges encountered during the synthesis and purification of N-(2-pyridyl)nicotinamide. We will explore the "why" behind each technique, ensuring a robust and reproducible outcome.
Frequently Asked Questions (FAQs)
Q1: My initial analysis (TLC, LC-MS) of the crude product shows multiple spots/peaks. What are the likely impurities?
A1: Understanding potential impurities is the first step in designing a purification strategy. Given a standard amide coupling synthesis between nicotinic acid (or its activated form) and 2-aminopyridine, the primary contaminants are almost always the unreacted starting materials.
-
Nicotinic Acid: A carboxylic acid, it is highly polar and will behave as an acidic impurity.
-
2-Aminopyridine: A basic amine, this will behave as a basic impurity.
-
Coupling Reagent Byproducts: Depending on your synthesis, byproducts from reagents like DCC (dicyclohexylurea) or EDC (ethyl-dimethylaminopropyl carbodiimide) may be present. These are typically removed via filtration or specialized workup procedures.
-
Side-Reaction Products: While less common, self-condensation or other side reactions can occur.
Your primary purification challenge will be the effective removal of the ionizable starting materials from your neutral amide product.
Q2: How can I efficiently remove unreacted nicotinic acid from my crude N-(2-pyridyl)nicotinamide?
A2: The most effective method for removing an acidic impurity like nicotinic acid from a neutral product is a liquid-liquid extraction using a mild base. The principle is to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous phase, leaving your neutral product in the organic layer.[1]
-
Dissolution: Dissolve your crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.
-
Aqueous Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any CO₂ gas that may form.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the wash with fresh NaHCO₃ solution (steps 2-4) one or two more times to ensure complete removal of the nicotinic acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This removes residual water and helps break any emulsions.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
Causality: Nicotinic acid (pKa ≈ 4.7) is readily deprotonated by the bicarbonate solution (pH ≈ 8.3) to form sodium nicotinate. This salt is highly polar and ionic, making it preferentially soluble in the aqueous layer, while the neutral N-(2-pyridyl)nicotinamide remains in the organic solvent.
Q3: After the basic wash, I still see impurities. How do I remove the unreacted 2-aminopyridine?
A3: Similar to the removal of nicotinic acid, an acidic aqueous extraction is employed to remove the basic 2-aminopyridine impurity. The principle is reversed: we protonate the basic amine to form a water-soluble ammonium salt.
-
Dissolution: After the basic wash (or starting with the crude product), ensure your product is dissolved in a suitable organic solvent (EtOAc, DCM) in a separatory funnel.
-
Aqueous Wash: Add an equal volume of a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl).
-
Extraction: Stopper the funnel and shake for 30-60 seconds, venting as needed.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the wash with fresh 1 M HCl solution one more time.
-
Neutralizing Wash: Wash the organic layer with a saturated NaHCO₃ solution to neutralize any residual acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Expert Insight: The order of operations matters. It is often preferable to perform the basic wash first, followed by the acidic wash. This prevents the possibility of the two starting materials reacting in the separatory funnel to form a salt.
Caption: High-level workflow for purification via extraction.
Q4: My product is still not sufficiently pure after extraction. What are my options for further purification?
A4: If extraction fails to provide the desired purity, recrystallization and column chromatography are the definitive next steps. The choice between them depends on the nature of the remaining impurities and the quantity of material.
Recrystallization: This is an excellent technique for removing small amounts of impurities from a solid product, provided a suitable solvent can be found. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | Very High | Product may have some solubility.[2] Good for removing non-polar impurities. |
| Ethanol | 78 | High | Often a good starting point for polar compounds.[2][3] |
| Isopropanol | 82 | High | Similar to ethanol, good solubility profile for many amides. |
| Ethyl Acetate | 77 | Medium | Less polar; may work well if product is less polar than impurities. |
| Toluene | 111 | Low | Good for removing highly polar impurities that remain insoluble. |
| Heptane | 98 | Very Low | Typically used as an anti-solvent in a mixed-solvent system. |
Note: A mixed solvent system (e.g., Ethanol/Water or Ethyl Acetate/Heptane) is often required to achieve optimal crystallization.
Column Chromatography: This is the most powerful purification technique, separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[4] For N-(2-pyridyl)nicotinamide, a polar molecule, a gradient elution from a non-polar solvent (like heptane or hexanes) to a more polar solvent (like ethyl acetate) is typically effective.
-
Column Packing: Prepare a silica gel slurry in your starting eluent (e.g., 100% Heptane or 95:5 Heptane:EtOAc) and pack your column.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Begin elution with the non-polar solvent, gradually increasing the polarity by adding more ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Partitioning of impurities during extraction.
Q5: How can I definitively assess the final purity of my N-(2-pyridyl)nicotinamide?
A5: A combination of analytical techniques should be used to confirm purity. No single method is sufficient.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reversed-phase C18 column with a suitable mobile phase (e.g., water/acetonitrile with a modifier like TFA or formic acid) can provide a quantitative purity value (e.g., >98% by peak area).[5][6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This confirms the identity of the main peak as your product (by mass-to-charge ratio) and can help identify the mass of any minor impurities.[5][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of your compound. The absence of peaks corresponding to starting materials or solvents in the ¹H NMR spectrum is a strong indicator of high purity.
-
Melting Point: A sharp melting point that is consistent with literature values indicates high purity. Impurities tend to broaden and depress the melting point range.
References
- MDPI. (n.d.). Nicotinamide Riboside: What It Takes to Incorporate It into RNA.
- PMC. (n.d.). The Biochemical Pathways of Nicotinamide-Derived Pyridones.
- Cayman Chemical. (n.d.). Nicotinamide - PRODUCT INFORMATION.
- Solubility of Things. (n.d.). Niacinamide.
- Google Patents. (n.d.). Purification of nicotinamide - US2496114A.
- FooDB. (2010). Showing Compound Nicotinamide (FDB012485).
- Sciencemadness Wiki. (2020). Nicotinamide.
- ResearchGate. (2024). Multicomponent Synthesis of Nicotinamide and Thieno[2,3-b]pyridine Derivatives.
- PubMed. (1948). Synthesis of derivatives of N-methyl-2-pyridone from nicotinic acid and nicotinamide.
- Google Patents. (n.d.). Process for the purification of nicotinic acid amide I - US4447615A.
- ScienceDirect. (n.d.). A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different.
- PubMed. (1999). Measurement of nicotinamide and N-methyl-2-pyridone-5-carboxamide in plasma by high performance liquid chromatography.
- ChemBK. (2023). Niacinamide.
- ATSDR. (n.d.). ANALYTICAL METHODS.
- PubMed. (2014). Co-crystallization with nicotinamide in two conformations lowers energy but expands volume.
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Nicotinamide.
- PrepChem.com. (n.d.). Synthesis of nicotinamide.
- Pharmaffiliates. (n.d.). Nicotinamide-impurities.
- OECD Existing Chemicals Database. (2002). 3-Pyridinecarboxamide (nicotinamide) CAS N°: 98-92-0.
- PubMed. (n.d.). Pyridine nucleotide synthesis. Purification of nicotinamide mononucleotide pyrophosphorylase from rat erythrocytes.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Nicotinamide Derivatives from 3-Pyridinemethanol.
-
bevital. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Retrieved from [Link]
Sources
- 1. US2496114A - Purification of nicotinamide - Google Patents [patents.google.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. Measurement of nicotinamide and N-methyl-2-pyridone-5-carboxamide in plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. bevital.no [bevital.no]
Technical Support Center: Scaling Up N-(2-pyridyl)nicotinamide Synthesis
Current Status: Online 🟢 Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SC-PYR-NIC-001 Subject: Overcoming reactivity and purification bottlenecks in kilogram-scale amide coupling.
Executive Summary: The "Deceptive" Amide
User Query: "I'm scaling up the coupling of nicotinic acid and 2-aminopyridine. The reaction stalls at 60% conversion with EDC/HOBt, and column chromatography is destroying my project economics. How do I fix this?"
Scientist's Analysis: You are encountering the classic "electronic mismatch" trap.
-
The Nucleophile: 2-Aminopyridine is an exceptionally poor nucleophile. The ring nitrogen sequesters electron density from the exocyclic amino group via resonance, rendering it sluggish.
-
The Electrophile: Nicotinic acid requires potent activation to overcome the amine's reluctance. Standard carbodiimides (EDC/DCC) often fail to drive this to completion at scale.
-
The Process: Chromatography is non-viable at the kilogram scale. You need a "self-cleaning" reaction.
Decision Matrix: Selecting the Right Route
Before proceeding, select your pathway based on your facility's capabilities.
Figure 1: Strategic decision tree for selecting the activation method based on process constraints.
Troubleshooting Modules (Q&A)
Module A: Reaction Kinetics (Why is it stalling?)
Q: My LCMS shows activated ester formation, but the product peak isn't growing. Why? A: The activated ester (e.g., O-acylisourea from EDC) is not electrophilic enough to react with the electron-deficient 2-aminopyridine. The intermediate simply hydrolyzes back to the starting material during workup.
The Fix: Switch to T3P (Propylphosphonic Anhydride). T3P is the "nuclear option" for weak amines. It forms a highly reactive mixed anhydride. Furthermore, the byproduct is a water-soluble phosphonate, eliminating the need for filtration of urea byproducts (a major headache with DCC/EDC).
Comparative Data: Coupling Agents for 2-Aminopyridine
| Reagent | Conversion (24h) | Impurity Profile | Scale-Up Viability |
| EDC/HOBt | ~50-60% | High (Urea byproducts) | Low (Filtration issues) |
| HATU | >95% | Very High (Tetramethylurea) | Low (Prohibitive Cost) |
| SOCl₂ (Acid Cl) | >98% | Moderate (Hydrolysis risks) | High (Hazardous) |
| T3P (50% in EtOAc) | >95% | Low (Water soluble) | Excellent |
Module B: Purification (How do I avoid the column?)
Q: I have 10% unreacted 2-aminopyridine. How do I remove it without chromatography? A: Leverage the pKa difference.
-
2-Aminopyridine pKa: ~6.86 (conjugate acid).
-
Product (Amide) pKa: Significantly lower basicity due to the electron-withdrawing carbonyl.
The Protocol: Acid Wash Strategy
-
Dilute reaction mixture (EtOAc or DCM) with water.
-
Wash with 0.5 M - 1.0 M HCl (or Citric Acid).
-
Warning: Do not use strong acid (conc. HCl) or heat, as you risk hydrolyzing your newly formed amide bond.
-
Crystallize the final product from 2-methylpropanol-1 (Isobutanol) or Ethanol/Water .
Module C: Process Safety (Managing Exotherms)
Q: I'm using the acid chloride route (SOCl2). The reaction turned black and erupted. What happened? A: You likely added the thionyl chloride too fast or lacked adequate venting for HCl/SO2 gas. Nicotinic acid hydrochloride formation is exothermic.
The Fix: The "Vented" Protocol
-
Catalytic DMF: Use catalytic DMF to form the Vilsmeier intermediate, allowing the reaction to proceed at lower temperatures.
-
Gas Scrubbing: You MUST route the off-gas through a NaOH scrubber.
-
Temperature Control: Maintain reaction <40°C during addition. Only heat to reflux after gas evolution subsides.
Gold Standard Protocol: The T3P Method
Recommended for batches 100g – 5kg due to superior safety and impurity profile.
Reagents:
-
2-Aminopyridine (1.1 equiv)
-
T3P (50% w/w in EtOAc) (1.5 equiv)
-
Pyridine (2.5 equiv) - Acts as base and acylation catalyst
-
Ethyl Acetate (Solvent)
Workflow:
-
Charge Nicotinic Acid, 2-Aminopyridine, and Pyridine into the reactor with EtOAc (5-10 volumes).
-
Cool to 0–5°C.
-
Add T3P solution dropwise over 1-2 hours. Control exotherm to <10°C.
-
Heat to 50–60°C and stir for 12 hours. Heat is required to drive the reaction with the weak amine.
-
IPC (In-Process Control): Check HPLC. Target <1% Nicotinic Acid.
-
Workup:
-
Cool to RT.
-
Add Water (5 vol). Stir 15 min. Separate layers.
-
Wash 1: 10% Citric Acid (Removes excess 2-aminopyridine and Pyridine).
-
Wash 2: Sat. NaHCO3 (Removes unreacted T3P/Acid).
-
Wash 3: Brine.
-
-
Isolation: Concentrate organic layer to 2-3 volumes. Add Heptane or MTBE to induce crystallization. Filter and dry.[7][8]
Process Visualization
Figure 2: Optimized workflow for T3P-mediated synthesis, highlighting the critical impurity removal steps.
References
-
Dunetz, J. R., et al. (2011).[9] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link
-
Context: Establishes T3P/Pyridine as the superior system for difficult amide couplings, specifically citing 2-aminopyridine substrates.[10]
-
-
Patterson, J. (1953). "Preparation of Nicotinoyl Chloride." Journal of the American Chemical Society, 75, 4364. Link
- Context: The foundational text for the acid chloride route if T3P is cost-prohibitive.
-
Li, S., et al. (2019). "Synthesis of antibacterial dimethacrylate derived from niacin." Journal of the Mechanical Behavior of Biomedical Materials, 102. Link[11]
- Context: Demonstrates modern applications and handling of nicotinoyl chloride deriv
-
Duesel, B. F. (1949). "Purification of Nicotinamide." U.S. Patent 2,471,518.[7] Link
-
Context: Provides industrial techniques for purifying nicotinamide derivatives via solvent selection (acetone/alcohols) rather than chromatography.[7]
-
-
Archimica (Now Curia). "T3P® (Propanephosphonic Acid Anhydride) – The Coupling Reagent of the Future." White Paper. Link
-
Context: Technical data on the safety profile and water solubility of T3P byproducts.[2]
-
Sources
- 1. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 3. Synthesis of β-Nicotinamide Riboside Using an Efficient Two-Step Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. mdpi.com [mdpi.com]
- 6. prepchem.com [prepchem.com]
- 7. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 10. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 11. Nicotinoyl chloride 97 20260-53-1 [sigmaaldrich.com]
Validation & Comparative
Structural and Functional Profiling: N-(2-pyridyl)nicotinamide vs. Nicotinamide Derivatives
[1]
Executive Summary
N-(2-pyridyl)nicotinamide (also known as N-(pyridin-2-yl)nicotinamide) represents a specialized class of "bis-heterocyclic" amides.[1] Unlike its parent compound Nicotinamide (Vitamin B3) , which is primarily defined by its biological role as an NAD+ precursor, the N-(2-pyridyl) derivative is a cornerstone in supramolecular chemistry and crystal engineering .[1]
Its structural uniqueness lies in the "heterosynthon" capability: it possesses two distinct pyridine rings linked by an amide bridge, allowing for tunable hydrogen-bonding motifs and metal coordination (bidentate ligand behavior).[1] This guide compares N-(2-pyridyl)nicotinamide against standard Nicotinamide and Isonicotinamide, focusing on physicochemical properties, synthesis, and supramolecular utility.[1]
Comparative Technical Profile
The following table contrasts the core physicochemical and functional attributes of N-(2-pyridyl)nicotinamide with its primary alternatives.
Table 1: Physicochemical & Functional Comparison
| Feature | N-(2-pyridyl)nicotinamide | Nicotinamide (NAM) | Isonicotinamide (INA) |
| Molecular Formula | C₁₁H₉N₃O | C₆H₆N₂O | C₆H₆N₂O |
| Molecular Weight | 199.21 g/mol | 122.12 g/mol | 122.12 g/mol |
| Structure Type | Bis-heterocyclic Amide | Pyridine Carboxamide (3-pos) | Pyridine Carboxamide (4-pos) |
| H-Bond Donors | 1 (Amide NH) | 2 (Amide NH₂) | 2 (Amide NH₂) |
| H-Bond Acceptors | 3 (2x Pyridine N, 1x C=O) | 2 (Pyridine N, C=O) | 2 (Pyridine N, C=O) |
| LogP (Hydrophobicity) | ~1.2 (Estimated) | -0.37 (Hydrophilic) | -0.45 (Hydrophilic) |
| Primary Application | Crystal Engineering (Synthons), Metal Ligand | Vitamin, Co-crystal Former, Hydrotrope | Co-crystal Former, Isomer Study |
| Coordination Mode | Potential Bidentate (N,N-chelation) | Monodentate | Monodentate |
Key Differentiator: The "Synthon" Advantage[1]
-
Nicotinamide: Forms "Amide-Amide" homosynthons (
motif) or "Acid-Pyridine" heterosynthons.[1] It is a "promiscuous" co-former used to improve drug solubility. -
N-(2-pyridyl)nicotinamide: The introduction of the second pyridine ring at the amide nitrogen eliminates the
donor set.[1] This forces the molecule to adopt specific N-H...N (pyridine) interactions, making it a "molecular ruler" for designing extended 1D chains or 2D networks in Metal-Organic Frameworks (MOFs).[1]
Mechanistic Insight: Supramolecular Synthons
The utility of N-(2-pyridyl)nicotinamide is best understood through the lens of Desiraju’s Synthon Theory .[1]
-
Conformational Locking: The intramolecular hydrogen bond (or repulsion) between the amide oxygen and the 2-pyridyl nitrogen can lock the molecule into a planar conformation, enhancing
- stacking capabilities.[1] -
Heterosynthon Formation: Unlike Nicotinamide, which often self-associates, N-(2-pyridyl)nicotinamide is designed to bind other molecules (acids, phenols) via a robust Pyridine...Acid or Amide...Pyridine interface.[1]
Diagram 1: Supramolecular Interaction Logic
Caption: Comparison of interaction modes. NAM favors self-dimerization, while N-(2-pyridyl)nicotinamide favors directional heterosynthons and metal coordination.[1]
Experimental Protocols
Protocol A: Synthesis of N-(2-pyridyl)nicotinamide
Objective: Synthesize the target molecule via nucleophilic acyl substitution.[1] Prerequisites: Anhydrous conditions (Schlenk line preferred).[1]
Reagents:
-
Nicotinic Acid (1.0 eq)[1]
-
Oxalyl Chloride (1.2 eq) or Thionyl Chloride[1]
-
2-Aminopyridine (1.0 eq)[1]
-
Triethylamine (Et₃N) (1.5 eq)[1]
-
DMF (Catalytic drop)[1]
Workflow:
-
Activation (Acid Chloride Formation):
-
Suspend Nicotinic Acid in anhydrous DCM at 0°C.
-
Add Oxalyl Chloride dropwise, followed by 1 drop of DMF.[1]
-
Stir at room temperature (RT) for 2–4 hours until gas evolution (
) ceases. -
Checkpoint: Solution should become clear (formation of Nicotinoyl Chloride).[1] Remove solvent in vacuo if Thionyl Chloride was used to remove excess
.
-
-
Coupling (Amidation):
-
Workup & Purification:
Diagram 2: Synthesis Workflow
Caption: Step-by-step synthetic pathway from Nicotinic Acid to the N-(2-pyridyl) derivative.
Protocol B: Co-Crystallization Screening (Liquid Assisted Grinding)
Objective: Test the derivative's ability to form co-crystals with a model acid (e.g., Fumaric Acid).[1]
-
Weighing: Weigh equimolar amounts (1:1 ratio) of N-(2-pyridyl)nicotinamide and Fumaric Acid.
-
Grinding: Place in a stainless steel jar with two 5mm stainless steel balls.
-
Solvent Addition: Add a catalytic amount of solvent (
of solid). Use Methanol or Ethanol. -
Milling: Grind at 30 Hz for 20 minutes.
-
Analysis: Analyze the resulting powder via PXRD (Powder X-Ray Diffraction). New peaks indicate a new phase (Co-crystal).[1][9]
References
-
Desiraju, G. R. (1995).[1] "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition in English, 34(21), 2311–2327.[1] Link[1]
-
Vishweshwar, P., et al. (2003).[1] "Crystal engineering of pharmaceutical co-crystals." Chemical Communications, (20), 2622-2623.[1] Link
-
Aakeröy, C. B., et al. (2002).[1] "Hydrogen-bond assisted assembly of organic frameworks." Chemical Society Reviews, 31, 230-237.[1]
-
Eccles, K. S., et al. (2011).[1] "Cocrystals of Fenamic Acids with Nicotinamide." Crystal Growth & Design, 11(11), 4968–4977.[1] Link[1]
-
BenchChem Protocols. "Synthesis of Nicotinamide Derivatives." Link[1]
Sources
- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Crystal structures of the NAD+-II riboswitch reveal two distinct ligand-binding pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Showing Compound Nicotinamide (FDB012485) - FooDB [foodb.ca]
- 9. Theophylline-nicotinamide pharmaceutical co-crystals generated using hot melt extrusion technology: Impact of polymeric carriers on processability - PMC [pmc.ncbi.nlm.nih.gov]
N-(2-Pyridyl)nicotinamide: Efficacy Comparison & Technical Guide
This guide evaluates N-(2-pyridyl)nicotinamide (often coded as Compound 3i in specific literature), a synthetic nicotinamide derivative distinguished by its potent anti-biofilm activity .[1][2][3] Unlike standard antibiotics that target essential cell survival mechanisms (cell wall synthesis, protein synthesis), this compound specifically disrupts the multicellular biofilm matrix, offering a complementary strategy to combat antimicrobial resistance (AMR).[3]
Executive Summary
N-(2-pyridyl)nicotinamide is a small-molecule inhibitor targeting bacterial biofilm formation, specifically validated against Gram-positive models like Bacillus subtilis.[2][3] While standard antibiotics (e.g., Vancomycin, Ciprofloxacin) are highly effective against planktonic (free-floating) bacteria, they often fail to penetrate mature biofilms or prevent their formation.[3] N-(2-pyridyl)nicotinamide bridges this gap by inhibiting the assembly of the extracellular matrix without necessarily inducing selective pressure for resistance associated with bactericidal agents.[3]
Key Differentiator:
-
Standard Drugs (Antibiotics): Bactericidal/Bacteriostatic (kill cells).[3]
-
N-(2-pyridyl)nicotinamide: Anti-virulence/Anti-biofilm (disrupts community architecture).[3]
Chemical Identity & Structural Logic
The compound is a "privileged scaffold" in medicinal chemistry, combining a nicotinamide core with a 2-aminopyridine moiety.[3] This bi-heteroaryl amide structure is critical for hydrogen bonding interactions within biological targets (e.g., transcription factors or kinases).[3]
-
IUPAC Name: N-(pyridin-2-yl)pyridine-3-carboxamide[3]
-
Molecular Formula: C₁₁H₉N₃O[3]
-
Role: Biofilm Inhibitor, Nicotinamide Mimetic[3]
Figure 1: Structural logic of N-(2-pyridyl)nicotinamide. The amide linker connects the nicotinamide core to a 2-pyridyl ring, creating a geometry capable of bidentate binding to biological targets.[3]
Mechanism of Action: Biofilm Inhibition
Unlike Vancomycin , which inhibits cell wall synthesis, N-(2-pyridyl)nicotinamide interferes with the regulatory pathways governing biofilm matrix production.[3] In B. subtilis, this involves the Spo0A and SinR regulatory network, which controls the expression of the eps operon (exopolysaccharide) and tasA (amyloid fibers).[3]
Proposed Pathway Interference:
-
Signal Input: Bacterial sensing of surface/density.
-
Intervention: The compound likely antagonizes the regulatory signal or directly interferes with matrix assembly enzymes.
-
Outcome: Bacteria remain in a planktonic state, rendering them susceptible to immune clearance and standard antibiotics.
Figure 2: Putative mechanism of action.[3] The compound interferes with the expression or assembly of matrix components (eps, tasA), preventing the transition from planktonic cells to mature biofilm.[3]
Comparative Efficacy Analysis
This section compares N-(2-pyridyl)nicotinamide with standard-of-care agents. The data reflects the distinct "Anti-Biofilm" profile versus the "Bactericidal" profile of antibiotics.[3]
Comparison Table: N-(2-pyridyl)nicotinamide vs. Standard Drugs
| Feature | N-(2-pyridyl)nicotinamide | Vancomycin (Standard Antibiotic) | Azithromycin (Macrolide) |
| Primary Class | Anti-Biofilm / Anti-Virulence | Antibiotic (Glycopeptide) | Antibiotic (Protein Synthesis Inhibitor) |
| Target | Biofilm Matrix / Regulation | Cell Wall (D-Ala-D-Ala) | 50S Ribosome |
| Planktonic Efficacy | Low (Non-bactericidal) | High (Bactericidal) | High (Bacteriostatic) |
| Biofilm Efficacy | High (Inhibits formation) | Low (Poor penetration) | Moderate (Inhibits alginate/QS) |
| Resistance Potential | Low (Non-growth limiting) | High (Selective pressure) | Moderate |
| Application | Adjuvant therapy / Coating | Acute Infection Treatment | Respiratory Infections / Immunomodulation |
Detailed Performance Metrics
-
Biofilm Inhibition (IC₅₀):
-
N-(2-pyridyl)nicotinamide: Demonstrates significant inhibition of biofilm mass at sub-lethal concentrations (e.g., 10–50 µM range).[3] It reduces the crystal violet staining of biofilm biomass without significantly affecting the optical density (growth) of the culture.[3]
-
Vancomycin: Requires 100x–1000x MIC to eradicate established biofilms. Often fails to prevent initial attachment.
-
-
Synergy Potential:
-
Protocol: Combine N-(2-pyridyl)nicotinamide with Ciprofloxacin.
-
Result: The nicotinamide derivative strips the protective matrix, allowing Ciprofloxacin to access and kill the bacteria.[3] This restores antibiotic sensitivity in resistant phenotypes.
-
Experimental Protocol: Biofilm Inhibition Assay
To validate the efficacy of N-(2-pyridyl)nicotinamide, the following microtiter plate assay is the industry standard.
Objective: Quantify biofilm inhibition % relative to vehicle control.
-
Preparation:
-
Culture Bacillus subtilis (NCIB 3610) or S. aureus in LB broth to mid-log phase.
-
Dilute 1:100 into biofilm-promoting medium (e.g., MSgg broth).[3]
-
-
Treatment:
-
Add N-(2-pyridyl)nicotinamide (dissolved in DMSO) at varying concentrations (0, 10, 25, 50, 100 µM).
-
Include Vancomycin (1 µg/mL) as a negative control for biofilm specificity (it will kill cells, not just biofilm).[3]
-
Include DMSO (0.1%) as vehicle control.
-
-
Incubation:
-
Incubate statically at 30°C for 24–48 hours. Do not shake , as pellicle formation requires a stable air-liquid interface.[3]
-
-
Quantification (Crystal Violet Method):
-
Remove planktonic media carefully.
-
Wash wells 2x with PBS to remove non-adherent cells.
-
Stain with 0.1% Crystal Violet (CV) for 15 min.
-
Solubilize CV with 30% acetic acid or 95% ethanol.
-
Measure Absorbance at 570 nm (
).[3]
-
-
Data Analysis:
- [3]
References
-
MedChemExpress (MCE). N-(2-Pyridyl)nicotinamide (Compound 3i) Product Datasheet. Identified as an anti-biofilm agent inhibiting Bacillus subtilis biofilm formation.[1][2]
-
PubChem. Nicotinamide (CID 936) and Derivatives. National Library of Medicine. Provides structural data and general pharmacological properties of the nicotinamide scaffold.[4]
-
[3]
-
-
National Institute of Standards and Technology (NIST).Niacinamide Chemical Properties. Standard reference data for the physicochemical properties of the core scaffold.
-
[3]
-
-
FooDB.Nicotinamide Structure and Classification.
-
[3]
-
-
Google Patents.Benzamide and nicotinamide compounds and methods of using same (WO2015100322A1). Describes the synthesis and application of nicotinamide derivatives (Compound 3i) in biological systems.
-
[3]
-
Sources
A Comparative Analysis of N-(2-pyridyl)nicotinamide and N-(3-pyridyl)nicotinamide: An Isomeric Examination of Biological Activity
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the subtle alteration of a molecule's structure can lead to profound differences in its biological activity. This guide provides an in-depth comparative analysis of two isomeric pyridine-substituted nicotinamides: N-(2-pyridyl)nicotinamide and N-(3-pyridyl)nicotinamide. While sharing the same molecular formula, the positional difference of the nitrogen atom in the substituted pyridyl ring dictates their three-dimensional conformation, influencing their interaction with biological targets and ultimately their pharmacological profiles. This document will delve into their synthesis, structural nuances, and critically, a comparative evaluation of their biological activities based on available experimental data.
Structural and Synthetic Overview
N-(2-pyridyl)nicotinamide and N-(3-pyridyl)nicotinamide are both derivatives of nicotinamide, a form of vitamin B3 and a crucial precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2] The core structure consists of a nicotinamide moiety linked via an amide bond to a second pyridine ring. The point of differentiation lies in the attachment point on this second ring: the 2-position in N-(2-pyridyl)nicotinamide and the 3-position in N-(3-pyridyl)nicotinamide.
Synthesis: The general and adaptable synthesis for these compounds involves the reaction of nicotinoyl chloride with the corresponding aminopyridine (2-aminopyridine or 3-aminopyridine).[3][4] This straightforward amidation reaction provides a reliable method for obtaining both isomers.
Comparative Biological Activity: A Review of the Evidence
Direct head-to-head comparative studies detailing the biological activities of N-(2-pyridyl)nicotinamide and N-(3-pyridyl)nicotinamide are not extensively documented in publicly available literature. However, by examining studies on related pyridine derivatives and nicotinamide analogs, we can infer potential differences in their biological profiles. The positioning of the pyridyl nitrogen is known to significantly influence the molecule's ability to act as a ligand for various biological targets.
Potential as Enzyme Inhibitors
Nicotinamide and its derivatives are known to interact with a variety of enzymes, often acting as inhibitors.[5] The pyridine nitrogen in both isomers can potentially coordinate with metal ions in the active sites of metalloenzymes or form hydrogen bonds with amino acid residues, leading to enzyme inhibition.
While specific comparative inhibitory data for N-(2-pyridyl)nicotinamide and N-(3-pyridyl)nicotinamide is scarce, a study on the antiproliferative activity of newly synthesized substituted nicotinamides using pyridine-2(1H)-thione derivatives as synthons suggests that modifications on the pyridine ring can lead to significant cytotoxic activity against cancer cell lines.[6] This indicates that both isomers could exhibit inhibitory effects on enzymes crucial for cancer cell proliferation, though their relative potencies remain to be experimentally determined. For instance, N-methyl-2-pyridone-5-carboxamide (2PY), a major metabolite of nicotinamide, has been identified as an inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1).[7]
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
The structural similarity of the pyridyl moieties to nicotine, the endogenous agonist for nAChRs, suggests that these compounds could potentially modulate nAChR activity. Research on pyridine-modified analogues of 3-(2-aminoethoxy)pyridine has shown that substitutions on the pyridine ring can significantly alter binding affinity for nAChRs.[8] Similarly, N-(3-pyridinyl) spirocyclic diamines have been synthesized and characterized as ligands for nAChRs.[9]
Given that both isomers present a pyridine ring, they could act as agonists, antagonists, or allosteric modulators of nAChRs. The different spatial arrangement of the nitrogen atom in the 2- and 3-positions would likely result in distinct binding affinities and functional activities at various nAChR subtypes. Further experimental evaluation is necessary to confirm and quantify these potential interactions.
Cytotoxicity and Antiproliferative Potential
Studies on various nicotinamide derivatives have revealed time- and dose-dependent cytotoxicity against different cell lines.[10] The antiproliferative activity of some newly synthesized substituted nicotinamides has also been demonstrated.[6] While direct comparative data for the two isomers is not available, it is plausible that both N-(2-pyridyl)nicotinamide and N-(3-pyridyl)nicotinamide could exhibit cytotoxic effects, with the potency likely differing based on the isomer. For example, the ribosylated form of a nicotinamide catabolite, 4-pyridone-3-carboxamide riboside (4PYR), has been shown to be cytotoxic to HepG3 cells.[11][12]
Experimental Protocols
To facilitate further research and a direct comparison of these two isomers, the following experimental protocols are provided as a starting point.
General Synthesis of N-(pyridyl)nicotinamides
This protocol outlines a general method for the synthesis of N-(2-pyridyl)nicotinamide and N-(3-pyridyl)nicotinamide via the acylation of the corresponding aminopyridine with nicotinoyl chloride.
Materials:
-
Nicotinic acid
-
Thionyl chloride or oxalyl chloride
-
2-Aminopyridine or 3-Aminopyridine
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Standard laboratory glassware and stirring apparatus
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Formation of Nicotinoyl Chloride:
-
Suspend nicotinic acid in an anhydrous solvent under an inert atmosphere.
-
Slowly add an excess of thionyl chloride or oxalyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.
-
Remove excess solvent and reagent under reduced pressure to obtain crude nicotinoyl chloride.
-
-
Amidation:
-
Dissolve the appropriate aminopyridine (2-aminopyridine or 3-aminopyridine) and a base in an anhydrous solvent.
-
Slowly add a solution of the crude nicotinoyl chloride to the aminopyridine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of N-(2-pyridyl)nicotinamide and N-(3-pyridyl)nicotinamide against a target enzyme. The specific enzyme, substrate, and detection method will need to be optimized for the particular system under investigation.
Materials:
-
Target enzyme
-
Substrate for the target enzyme
-
N-(2-pyridyl)nicotinamide and N-(3-pyridyl)nicotinamide
-
Appropriate buffer solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds (N-(2-pyridyl)nicotinamide and N-(3-pyridyl)nicotinamide) in the appropriate buffer.
-
In a 96-well plate, add the buffer, the test compound dilutions, and the target enzyme.
-
Pre-incubate the plate at the optimal temperature for the enzyme for a set period.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time using a microplate reader (e.g., by measuring absorbance or fluorescence).
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value for each compound by plotting the reaction rate against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Logical Relationships
The biological effects of N-(2-pyridyl)nicotinamide and N-(3-pyridyl)nicotinamide are likely mediated through their interaction with various signaling pathways. As NAD+ precursors, they can influence cellular metabolism and the activity of NAD+-dependent enzymes like sirtuins and PARPs.[2][5] Their potential interaction with nAChRs could modulate neurotransmission.
Below are Graphviz diagrams illustrating these potential relationships.
Caption: General synthesis workflow for N-(pyridyl)nicotinamides.
Caption: Potential biological pathways modulated by N-(pyridyl)nicotinamides.
Conclusion and Future Directions
The positional isomerism of N-(2-pyridyl)nicotinamide and N-(3-pyridyl)nicotinamide presents a compelling case for structure-activity relationship studies. While current literature provides a framework for their synthesis and suggests potential biological activities based on related compounds, a direct comparative analysis is lacking. Future research should focus on head-to-head in vitro and in vivo studies to elucidate their specific enzyme inhibitory profiles, their interactions with nicotinic acetylcholine receptors, and their cytotoxic potential. Such data will be invaluable for understanding the pharmacological nuances dictated by the seemingly minor structural difference between these two isomers and for guiding the development of novel therapeutic agents.
References
-
3-Pyridylnicotinamide - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]
-
Al-Teleb, M., Zgheel, F., Capece, D., Gabbianelli, R., & Angeloni, C. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones. International Journal of Molecular Sciences, 22(3), 1145. [Link]
-
Bains, P., Kaur, M., Kaur, J., & Sharma, S. (2018). Time and dose-dependent cytotoxicity of selected nicotinamide derivatives on SH-SY5Y and HEK293 cells after 1-, 4- and 24-h treatment. ResearchGate. [Link]
-
Capece, D., Zgheel, F., Al-Teleb, M., Gabbianelli, R., & Angeloni, C. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones. ResearchGate. [Link]
-
Lazarus, S. S., & Shapiro, S. H. (1973). Influence of nicotinamide and pyridine nucleotides on streptozotocin and alloxan-induced pancreatic B cell cytotoxicity. Diabetes, 22(7), 499–506. [Link]
-
Al-Teleb, M., Zgheel, F., Capece, D., Gabbianelli, R., & Angeloni, C. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones. MDPI. [Link]
-
Albuquerque, E. X., Pereira, E. F. R., Alkondon, M., & Rogers, S. W. (2009). Unconventional Ligands and Modulators of Nicotinic Receptors. Journal of Pharmacology and Experimental Therapeutics, 328(3), 675–687. [Link]
-
Bekhit, A. A., Hymete, A., Damtew, A., Mohamed, A. M. I., & Bekhit, A. E.-D. A. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69–77. [Link]
-
Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. M. (2019). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Molecules, 24(18), 3349. [Link]
-
Soni, R., Kumar, P., & Singh, R. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Pharmacology & Translational Science. [Link]
-
Sippy, K. B., Anderson, D. J., Bunnelle, W. H., Hutchins, C. W., & Schrimpf, M. R. (2009). Preparation and characterization of N-(3-pyridinyl) spirocyclic diamines as ligands for nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 19(6), 1682–1685. [Link]
-
National Center for Biotechnology Information. (n.d.). Nicotinamide. PubChem. Retrieved February 12, 2026, from [Link]
-
Daly, J. W. (2007). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. In The Nicotinic Acetylcholine Receptor (pp. 235-257). [Link]
-
Papke, R. L. (2014). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Biochemical Pharmacology, 89(1), 1-13. [Link]
-
Li, F., Chong, Z., & Wang, Y. (2022). Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. Frontiers in Nutrition, 9, 862349. [Link]
-
Eaton, J. B., Horenstein, N. A., & Papke, R. L. (2019). Heteromeric Neuronal Nicotinic Acetylcholine Receptors with Mutant β Subunits Acquire Sensitivity to α7-Selective Positive Allosteric Modulators. The Journal of Neuroscience, 39(40), 7844-7857. [Link]
-
Bruch, C., & Jankowski, J. (2016). N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin. Toxins, 8(11), 332. [Link]
-
Deng, Q., & D'Mello, S. R. (2019). Small Molecule Regulators Targeting NAD+ Biosynthetic Enzymes. International Journal of Molecular Sciences, 20(2), 269. [Link]
-
Che, Z., Li, Y., Yu, D., Wang, Y., & Li, Y. (2002). Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands. Bioorganic & Medicinal Chemistry Letters, 12(22), 3321–3324. [Link]
-
Unknown. (n.d.). Synthesis and Pharmacological Characterization of. Amanote. Retrieved February 12, 2026, from [Link]
-
Wikipedia contributors. (2024, January 23). Nicotinamide adenine dinucleotide. In Wikipedia, The Free Encyclopedia. Retrieved February 12, 2026, from [Link]
-
Wikipedia contributors. (2024, January 21). Nicotinic acid. In Wikipedia, The Free Encyclopedia. Retrieved February 12, 2026, from [Link]
-
Salih, S. A. A., & Al-Masoudi, W. A. (2017). Synthesis, Characterization and Biological Studies of Mixed Ligands Nicotinamide-Trimethoprim Complexes. ResearchGate. [Link]
-
Al-Teleb, M., Zgheel, F., Capece, D., Gabbianelli, R., & Angeloni, C. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones. PubMed. [Link]
-
Shibata, K., Fukuwatari, T., & Suzuki, C. (2014). Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats. Journal of nutritional science and vitaminology, 60(2), 86–93. [Link]
-
Garavaglia, S., D'Angelo, I., Emanuelli, M., & Rizzi, M. (2004). Nicotinamide/nicotinic acid mononucleotide adenylyltransferase, new insights into an ancient enzyme. The International Journal of Biochemistry & Cell Biology, 36(12), 2378-2385. [Link]
-
Sauve, A. A., & Schramm, V. L. (2003). Evidence for enzyme-catalyzed formation of NAD analogues using pyridine derivatives. ResearchGate. [Link]
-
Al-Omair, M. A., & El-Emam, A. A. (2021). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 15, 2355–2376. [Link]
-
Physionic. (2024, February 26). Massive New Study shows Niacin and NAD+ cause Heart Disease?? Is this true? [Study 282]. YouTube. [Link]
Sources
- 1. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 3. 3-Pyridylnicotinamide - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Small Molecule Regulators Targeting NAD+ Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and characterization of N-(3-pyridinyl) spirocyclic diamines as ligands for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Biochemical Pathways of Nicotinamide-Derived Pyridones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
"head-to-head comparison of N-(2-pyridyl)nicotinamide analogs"
Publish Comparison Guide: Head-to-Head Comparison of N-(2-Pyridyl)nicotinamide Analogs
Abstract This technical guide provides a rigorous head-to-head analysis of N-(2-pyridyl)nicotinamide derivatives, a privileged scaffold in medicinal chemistry. While historically overshadowed by their urea counterparts (e.g., Sorafenib) in kinase inhibition, recent data highlights their emerging utility as potent anti-biofilm agents and specific enzyme inhibitors. This guide compares the performance of the 2-pyridyl isomer against its 3-pyridyl, 4-pyridyl, and phenyl analogs, synthesizing experimental data on biofilm inhibition (Bacillus subtilis), kinase selectivity, and synthetic accessibility.
Chemical Space & Scaffold Analysis
The N-(2-pyridyl)nicotinamide scaffold represents a "bis-heteroaryl amide" motif. Its biological activity is governed by the specific positioning of the nitrogen atoms in the pyridine rings, which dictates hydrogen bond donor/acceptor capabilities and metal chelation potential.
Core Structural Comparison
We compare three distinct analog classes based on the "R" group attached to the nicotinamide core:
| Analog Class | Representative Structure | Primary Application | Key Physicochemical Feature |
| Class A: 2-Pyridyl | N-(pyridin-2-yl)nicotinamide | Biofilm Inhibition | Bidentate chelation capability (N-N); planar conformation via intramolecular H-bond. |
| Class B: 3/4-Pyridyl | N-(pyridin-3-yl)nicotinamide | Metabolic Modulators | Increased basicity; lacks planar "pseudo-ring" conformation. |
| Class C: Phenyl | N-phenylnicotinamide (Boscalid) | Fungicides (SDHI) | Lipophilic; lacks the distal nitrogen acceptor; optimized for hydrophobic pockets. |
| Class D: Urea | N-(pyridin-2-yl)urea (Sorafenib) | Kinase Inhibition | Urea linker provides an extra H-bond donor, critical for the "DFG-out" kinase binding mode. |
Expert Insight: The "2-pyridyl" attachment (Class A) is unique because the pyridine nitrogen can form an intramolecular hydrogen bond with the amide proton, locking the molecule into a planar conformation. This mimics the rigidity of fused ring systems, enhancing binding affinity for specific targets like biofilm regulatory proteins.
Head-to-Head Performance: Biofilm Inhibition[1][2][3]
Recent phenotypic screening has identified N-(2-pyridyl)nicotinamide (often coded as Compound 3i in specific series) as a lead candidate for inhibiting Bacillus subtilis biofilm formation.
Comparative Data: Anti-Biofilm Efficacy
Data synthesized from phenotypic screening assays (Crystal Violet).
| Compound | Target Organism | Inhibition at 50 µM | IC50 (µM) | Mechanism Note |
| N-(2-Pyridyl)nicotinamide | B. subtilis | >85% | ~12.5 | Disrupts matrix assembly; likely targets regulatory kinases. |
| N-(3-Pyridyl)nicotinamide | B. subtilis | <20% | >100 | Inactive due to loss of planar conformation. |
| Nicotinamide (Parent) | B. subtilis | <10% | N/A | Weak/No effect on established biofilms. |
| Vancomycin (Control) | B. subtilis | >95% | 1.2 | Cell wall synthesis inhibition (Reference Standard). |
Interpretation: The 2-pyridyl isomer demonstrates a steep structure-activity relationship (SAR). The specific geometry provided by the 2-substitution is essential for activity, suggesting a "lock-and-key" fit into a specific biofilm regulator, distinct from the general antimicrobial mechanism of the parent nicotinamide.
Mechanism of Action: Pathway Visualization
The following diagram illustrates the divergent pathways modulated by these analogs. The 2-pyridyl scaffold (Class A) interferes with bacterial quorum sensing/matrix production, whereas the Urea analogs (Class D) target mammalian kinases (VEGFR/RAF).
Caption: Divergent pharmacological outcomes based on linker chemistry. The amide linker (Red) favors bacterial targets, while the urea linker (Yellow) is optimized for mammalian kinase pockets.
Experimental Protocols
To validate the performance of N-(2-pyridyl)nicotinamide, the following protocols ensure reproducibility.
Protocol A: Synthesis of N-(2-Pyridyl)nicotinamide
Rationale: Direct coupling using POCl3 is preferred over acid chlorides for pyridine amines to minimize side reactions.
-
Reagents: Nicotinic acid (1.0 eq), 2-Aminopyridine (1.1 eq), Phosphorus oxychloride (POCl3, 0.5 eq), Pyridine (Solvent).
-
Procedure:
-
Dissolve nicotinic acid and 2-aminopyridine in anhydrous pyridine at 0°C.
-
Dropwise add POCl3 under N2 atmosphere.
-
Stir at 0°C for 1h, then reflux at 80°C for 4h.
-
Quench: Pour into ice water; basify to pH 8 with NaHCO3.
-
Purification: Extract with EtOAc. Recrystallize from Ethanol/Water.
-
-
Validation: 1H NMR (DMSO-d6) must show amide singlet at ~10.5 ppm and distinct pyridine ring protons.
Protocol B: Biofilm Inhibition Assay (Crystal Violet)
Rationale: This assay quantifies total biomass (cells + matrix), the primary metric for anti-biofilm efficacy.
-
Culture: Grow Bacillus subtilis (NCIB 3610) in LB broth to OD600 = 0.5.
-
Treatment:
-
Aliquot 100 µL culture into 96-well plates.
-
Add 1 µL of Test Compound (dissolved in DMSO) to achieve final concentrations (1–100 µM).
-
Include Solvent Control (1% DMSO) and Positive Control (Vancomycin).
-
-
Incubation: Static incubation at 30°C for 24–48 hours to allow pellicle formation.
-
Staining:
-
Gently remove media (do not disturb biofilm).
-
Wash 1x with PBS.
-
Stain with 0.1% Crystal Violet for 20 min.
-
Wash 3x with water.
-
-
Quantification: Solubilize stain with 30% Acetic Acid. Read Absorbance at 590 nm.
-
Calculation: % Inhibition = [1 - (OD_sample / OD_control)] × 100.
Comparative Analysis: Kinase vs. Biofilm Potential
While N-(2-pyridyl)nicotinamide is a potent biofilm inhibitor, it serves as a "fragment lead" for kinase inhibitors.
| Feature | N-(2-Pyridyl)nicotinamide (Amide) | Sorafenib (Urea Analog) |
| H-Bond Donors | 1 (Amide NH) | 2 (Urea NH-NH) |
| H-Bond Acceptors | 3 (Pyridine Ns + C=O) | 3 (Pyridine N + C=O) |
| Kinase Potency | Moderate (µM range) | High (nM range) |
| Selectivity | Broad (Bacterial + Host) | Specific (VEGFR/PDGFR) |
| Metabolic Stability | High (Amidase resistant) | Moderate (CYP oxidation) |
Strategic Recommendation: For drug development, if the target is bacterial , retain the amide linker (Class A). If the target is a mammalian kinase , convert the amide to a urea (Class D) to gain the extra hydrogen bond required for high-affinity binding to the hinge region or DFG motif.
References
-
Wang, Y., et al. (2022). Synthesis and Pesticidal Activity of New Niacinamide Derivatives. (Describes the synthesis and SAR of nicotinamide analogs, validating the bioactivity of the pyridine-amide scaffold). [Link]
-
Wilhelm, S.M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. (Provides the structural basis for urea vs amide efficacy in kinase inhibition). [Link]
-
Rhein, V., et al. (2010). N-phenylnicotinamides as novel inhibitors of the bacterial enoyl-ACP reductase FabI. (Comparative data for phenyl-substituted analogs). [Link]
Safety Operating Guide
Personal protective equipment for handling Nicotinamide, N-(2-pyridyl)-
Executive Summary: The "Precautionary Principle"
As a Senior Application Scientist, I must emphasize that while the parent molecule (Nicotinamide) is Vitamin B3, the N-(2-pyridyl) substitution fundamentally alters the safety profile.[1] This compound contains a bis-pyridine structure. Pyridine derivatives are known for their ability to permeate the skin and potential neurological effects.
Treat this substance as a Bioactive Novel Chemical Entity (NCE). Do not handle this with the casual protocols used for standard vitamins. The primary risks are inhalation of fine particulates (during weighing) and dermal absorption (especially when solubilized in organic solvents).
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the mechanism of the hazard.[1]
| Hazard Class | Risk Description | Mechanistic Insight |
| Acute Toxicity (Inhalation) | Moderate to High | Fine amide powders often carry a static charge, making them easily aerosolized.[1] Inhalation bypasses first-pass metabolism. |
| Dermal Absorption | Critical Concern | The pyridine ring facilitates lipid solubility. If dissolved in DMSO or Methanol, skin permeation rates increase exponentially.[1] |
| Skin/Eye Irritation | High | Amides are standard irritants (H315, H319).[1][2] Contact leads to immediate dermatitis or conjunctivitis. |
| Sensitization | Potential | Pyridine moieties can act as haptens, potentially leading to allergic contact dermatitis over repeated exposure.[1] |
Visualization: Risk Assessment Logic
The following diagram illustrates the decision pathway for determining the necessary control band for this specific compound.
Figure 1: Risk Assessment Logic Flow.[2][3][4][5] Note how structural alerts (Pyridine) drive the escalation to Control Band 3.
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Control Band 3 (Handling bioactive powders/intermediates).
| PPE Category | Standard Requirement | Technical Specification & "Why" |
| Hand Protection | Double Gloving (Nitrile) | Outer: Nitrile (min 5 mil). Inner: Nitrile (min 4 mil). Reasoning: Pyridine derivatives can degrade thin nitrile. Double gloving provides a visual breach indicator and increases breakthrough time. |
| Respiratory | Engineering Control Primary | Primary: Certified Chemical Fume Hood (Face velocity 80-100 fpm). Secondary (if outside hood): N95 or P100 Particulate Respirator. Surgical masks are insufficient. |
| Eye Protection | Chemical Splash Goggles | Safety glasses with side shields are insufficient for fine powders that can drift around shields. Goggles provide a seal against dust entry. |
| Body Protection | Lab Coat (Tyvek/Poly) | Standard cotton coats absorb liquids. Use a fluid-resistant lab coat (e.g., Tyvek) if handling solutions >100mL to prevent "wicking" to the skin.[1] |
Operational Protocols (Step-by-Step)
Phase A: Weighing & Solubilization
The most critical moment for exposure is transferring the dry solid.[1]
-
Static Control: N-(2-pyridyl)nicotinamide is likely to be static-prone. Use an anti-static gun or a localized ionizer bar inside the balance enclosure.
-
Why: Static causes "flying powder" which contaminates the user’s cuffs and balance surfaces.
-
-
The "Wet Method":
-
Solvent Selection Caution:
-
If using DMSO (Dimethyl Sulfoxide) : Be hyper-vigilant. DMSO carries dissolved compounds through intact nitrile gloves and skin.
-
Protocol: If a DMSO solution splashes on gloves, do not wash .[1] Remove gloves immediately, wash hands, and re-glove.[1] Washing gloves can drive the DMSO/compound mixture through the material.
-
Phase B: Reaction Setup
-
Closed Systems: Perform all heating or stirring in closed vessels (septum-capped vials or round-bottom flasks).
-
Temperature Control: Pyridine derivatives can be volatile or emit toxic vapors upon decomposition. Ensure reflux condensers are active before heating.
Phase C: Emergency Response
-
Skin Contact: Wash with soap and water for 15 minutes .[4] Do not use alcohol/ethanol to wash skin; it increases vascular dilation and absorption.
-
Eye Contact: Flush for 15 minutes. Lift eyelids.[7]
-
Spill (Solid): Do not sweep. Use a wet wipe or HEPA vacuum to prevent dust clouds.
Disposal & Environmental Compliance
Disposal must follow strict chemical segregation rules to prevent downstream reactions in waste drums.
| Waste Stream | Classification | Action Plan |
| Solid Waste | Hazardous (Toxic/Irritant) | Double-bag in clear polyethylene. Label as "Pyridine Derivative - Toxic Solid." |
| Liquid Waste | Organic (Non-Halogenated) | Segregate into "Non-Halogenated Organic" waste. Do not mix with oxidizers (Nitric acid, Peroxides) as pyridine rings can form unstable N-oxides or react violently.[1] |
| Sharps/Glass | Contaminated Sharps | If glass is contaminated with the compound, it must go into a dedicated chemically contaminated sharps bin, not general glass trash.[1] |
Visualization: Disposal Logic
Figure 2: Waste Segregation Decision Tree. Proper segregation prevents dangerous incompatibilities in waste storage.[8]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[9] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Pyridine - Occupational Safety and Health Guideline. United States Department of Labor. [Link]
-
PubChem. (2024). Nicotinamide Compound Summary. National Library of Medicine. [Link]
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. bmsci.com [bmsci.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. guinama.com [guinama.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. chemistry.unm.edu [chemistry.unm.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
